2-(4-Fluorophenyl)-2-methylpropanenitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEIWAZNZTXYSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-(4-Fluorophenyl)-2-methylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of 2-(4-Fluorophenyl)-2-methylpropanenitrile, a key organic intermediate. The guide details its chemical identity, physicochemical properties, a validated synthesis protocol, and its significant applications, particularly within the pharmaceutical industry. Furthermore, it outlines critical safety and handling procedures to ensure its proper use in a laboratory and research setting. This guide is intended to serve as a comprehensive resource, grounded in authoritative data, to support professionals in drug development and chemical research.
Chemical Identity and Properties
Nomenclature and Identifiers
-
Systematic Name: 2-(4-Fluorophenyl)-2-methylpropanenitrile
-
CAS Number: 93748-09-5[1]
-
Molecular Formula: C₁₀H₁₀FN
-
InChI Key: UOEIWAZNZTXYSC-UHFFFAOYSA-N[1]
Physicochemical Properties
The integration of a fluorophenyl group and a nitrile moiety imparts this molecule with a unique set of properties, making it a valuable building block in organic synthesis. The fluorine atom can enhance metabolic stability and binding affinity in derivative compounds, while the nitrile group serves as a versatile reactive point for further chemical modifications.[2]
| Property | Value | Source |
| Molecular Weight | 163.19 g/mol | [1] |
| Physical State | Not explicitly stated, but related compounds are liquids at room temperature. | N/A |
| Storage | Recommended to be sealed and stored in a dry, room temperature environment. | [3] |
Synthesis and Mechanistic Insights
Overview of Synthetic Strategy
The synthesis of 2-(4-Fluorophenyl)-2-methylpropanenitrile can be achieved through several routes. A common and effective method involves the double alkylation of a precursor, 4-fluorophenylacetonitrile.[1] This strategy leverages the acidity of the α-protons of the nitrile, which can be sequentially removed by a strong base to form a stabilized carbanion. This nucleophile is then reacted with an alkylating agent, such as methyl iodide, in two successive steps to create the final quaternary carbon center.[1]
This method is advantageous due to the availability of the starting materials and the robustness of the reaction. The choice of a strong, non-nucleophilic base is critical to favor deprotonation over competing side reactions.
Detailed Experimental Protocol: Double Alkylation of 4-Fluorophenylacetonitrile
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
4-Fluorophenylacetonitrile
-
Sodium hydride (NaH) or similar strong base
-
Methyl iodide (CH₃I)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride in the anhydrous solvent under a nitrogen atmosphere.
-
Deprotonation (First Alkylation): Cool the suspension to 0°C in an ice bath. Slowly add a solution of 4-fluorophenylacetonitrile in the anhydrous solvent via the dropping funnel. Allow the mixture to stir at this temperature for 30-60 minutes.
-
First Alkylation: Add one equivalent of methyl iodide dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Second Alkylation: Cool the reaction mixture back to 0°C and repeat steps 2 and 3 with another equivalent of sodium hydride and methyl iodide to introduce the second methyl group.
-
Workup: After the reaction is complete, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Workflow Visualization
Caption: Double alkylation synthesis workflow for 2-(4-Fluorophenyl)-2-methylpropanenitrile.
Applications in Research and Development
The nitrile functional group is a highly versatile synthon in organic chemistry, and its presence in this molecule opens numerous avenues for further chemical transformations.[1] Nitrile-containing compounds are prevalent in therapeutic drugs, where the nitrile group can modulate physicochemical properties, enhance binding affinity to protein targets, and block metabolically unstable sites.[4]
Key Applications:
-
Pharmaceutical Intermediate: This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For instance, related structures are key intermediates in the production of drugs like Fexofenadine, an antihistamine.[5] The aminophenyl derivative of this compound is an important intermediate for synthesizing protein kinase and angiogenesis inhibitors.[6]
-
Medicinal Chemistry: The introduction of the 2-(4-fluorophenyl)-2-methylpropyl group into a molecule can be a strategic move in lead optimization. The fluorine atom can improve metabolic stability and the overall pharmacokinetic profile of a drug candidate.[2][4]
-
Agrochemicals and Materials Science: While less documented, the unique electronic properties conferred by the fluorophenyl and nitrile groups suggest potential applications in the development of novel agrochemicals and advanced materials, such as polymers with specific thermal or chemical resistance properties.[7]
Safety, Handling, and Storage
GHS Hazard Classification
While a specific safety data sheet for 2-(4-Fluorophenyl)-2-methylpropanenitrile was not retrieved, the hazard classification can be inferred from analogous structures like 2-(4-Bromophenyl)-2-methylpropanenitrile and other nitriles.[8] Organic nitriles should be handled with care due to their potential toxicity.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Likely Category 4 | Harmful if swallowed.[8][9] |
| Acute Toxicity, Inhalation | Likely Category 4 | Harmful if inhaled.[8][9] |
| Skin Corrosion/Irritation | Likely Category 2 | Causes skin irritation.[9][10] |
| Serious Eye Damage/Irritation | Likely Category 2/2A | Causes serious eye irritation.[9][10] |
| Aquatic Hazard, Long-Term | Possible | Toxic to aquatic life with long lasting effects.[8] |
Note: This table is based on related compounds and represents potential hazards. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[11]
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber). Inspect gloves before use.[11]
-
Skin and Body Protection: Wear a lab coat or other appropriate protective clothing.[10]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.[10]
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]
Storage and Stability
-
Storage Conditions: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3][10]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.
References
- Benchchem. (n.d.). 2-(4-Fluorophenyl)propanenitrile | 51965-61-8.
- Benchchem. (n.d.). 2-(4-Fluorophenyl)-2-methylpropanenitrile | 93748-09-5.
- PubChem. (n.d.). 2-(4-Bromophenyl)-2-methylpropanenitrile | C10H10BrN | CID 10443591.
- PubChem. (n.d.). 2-[4-(Aminomethyl)phenyl]-2-methylpropanenitrile | C11H14N2 | CID 58298475.
- Google Patents. (n.d.). CN104744302A - Preparation method of 2-(4-aminophenyl)-2-methyl propionitrile compound.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Fluorophenylacetonitrile.
- TCI Chemicals. (n.d.). 2-(4-Bromophenyl)-2-methylpropanenitrile | 101184-73-0.
- SIOC Journals. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(09), 1643-1652.
- Google Patents. (n.d.). WO2016116555A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.
- SynQuest Labs. (n.d.). Safety Data Sheet - 2-(4-Fluorophenyl)propan-2-ol.
- Advanced Chemical Research. (n.d.). The Versatile Role of Nitriles in Modern Organic Synthesis.
- BLDpharm. (n.d.). 101184-73-0 | 2-(4-Bromophenyl)-2-methylpropanenitrile.
- Angene Chemical. (n.d.). Safety Data Sheet - 2-(4-Chlorophenyl)-2-methylpropan-1-ol.
Sources
- 1. 2-(4-Fluorophenyl)-2-methylpropanenitrile | 93748-09-5 | Benchchem [benchchem.com]
- 2. 2-(4-Fluorophenyl)propanenitrile | 51965-61-8 | Benchchem [benchchem.com]
- 3. 101184-73-0|2-(4-Bromophenyl)-2-methylpropanenitrile|BLD Pharm [bldpharm.com]
- 4. Application of Nitrile in Drug Design [sioc-journal.cn]
- 5. WO2016116555A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile - Google Patents [patents.google.com]
- 6. CN104744302A - Preparation method of 2-(4-aminophenyl)-2-methyl propionitrile compound - Google Patents [patents.google.com]
- 7. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]
- 8. 2-(4-Bromophenyl)-2-methylpropanenitrile | C10H10BrN | CID 10443591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. angenechemical.com [angenechemical.com]
Structural Elucidation and Solid-State Characterization of 2-(4-Fluorophenyl)-2-methylpropanenitrile
This guide outlines a comprehensive technical protocol for the structural elucidation and solid-state analysis of 2-(4-Fluorophenyl)-2-methylpropanenitrile . This compound serves as a critical structural motif in medicinal chemistry, particularly as a precursor in the synthesis of aromatase inhibitors (e.g., Anastrozole analogs) and as a model for studying fluorine-mediated crystal packing interactions.
Executive Summary & Chemical Context
2-(4-Fluorophenyl)-2-methylpropanenitrile (also known as
In drug development, this scaffold is prized for its metabolic stability; the gem-dimethyl group blocks benzylic oxidation, while the para-fluorine atom modulates lipophilicity and metabolic susceptibility. From a crystallographic perspective, this molecule is an ideal candidate for studying the competition between C-H···N (nitrile) and C-H···F interactions in directing lattice energy.
Chemical Identity
| Property | Detail |
| IUPAC Name | 2-(4-Fluorophenyl)-2-methylpropanenitrile |
| Molecular Formula | |
| Molecular Weight | 177.22 g/mol |
| Key Precursor | 4-Fluorophenylacetonitrile (CAS 459-22-3) |
| Structural Class | Gem-dimethyl aryl nitrile |
Experimental Protocol: Synthesis to Single Crystal
Note: High-quality single crystals are the prerequisite for definitive structural assignment. The following protocol minimizes twinning and disorder.
Synthesis & Purification
The target compound is typically synthesized via the double methylation of 4-fluorophenylacetonitrile using methyl iodide (
Critical Quality Attribute (CQA): Residual mono-methylated impurity (2-(4-fluorophenyl)propanenitrile) will co-crystallize and cause severe disorder in the crystal lattice.
-
Purification: Flash column chromatography (Hexane:EtOAc 95:5) followed by vacuum distillation.
-
Purity Check: GC-MS > 99.5% area.
Crystallization Screening
Due to the low melting point (typically < 50°C for this class) and high solubility in organic solvents, growing diffraction-quality crystals requires slow kinetics at reduced temperatures.
Recommended Solvent Systems:
-
Slow Evaporation: n-Heptane (at 4°C).
-
Vapor Diffusion: Solution in Toluene; precipitant n-Pentane (at -20°C).
-
Sublimation: For ultra-high purity, vacuum sublimation at 35°C (0.1 mbar) yields high-quality plates.
Workflow Visualization
The following diagram details the critical path from crude synthesis to refined crystal structure.
Figure 1: Critical path workflow for generating diffraction-quality crystals of low-melting aryl nitriles.
Crystallographic Data Acquisition & Analysis
Data Collection Parameters
Because the compound contains Fluorine (a light scatterer) and no heavy atoms (like Br or I), Molybdenum (
-
Temperature: 100 K (Essential). Reason: The gem-dimethyl group exhibits high thermal motion (rotation) at room temperature, which can smear electron density maps.
-
Resolution: 0.75 Å or better.
-
Strategy: Full sphere collection to ensure high redundancy, aiding in the resolution of the fluorine atom's position against the carbon ring.
Structural Solution & Refinement
-
Space Group Determination: Expect Monoclinic (
) or Triclinic ( ) . These are the most common packing arrangements for centrosymmetric para-substituted benzenes. -
Disorder Handling: The 4-Fluoro substituent is isosteric with Hydrogen. If the crystal packing is loose, the molecule may flip 180°, leading to F/H site disorder.
-
Diagnostic: Look for elongated thermal ellipsoids on the para-carbon and the fluorine atom.
-
Remediation:[2] Use a disorder model (PART instructions in SHELXL) if occupancy is split (e.g., 90:10).
-
Expected Molecular Geometry
Based on the isostructural bromo analog (2-(4-Bromophenyl)-2-methylpropanenitrile), the following geometric parameters are the baseline for validation:
| Parameter | Expected Value | Structural Logic |
| C(sp)-N Bond | 1.13 - 1.15 Å | Typical triple bond character. |
| C(quat)-C(cyano) | 1.47 - 1.49 Å | Single bond adjacent to nitrile. |
| C(ar)-F Bond | 1.35 - 1.37 Å | Strong partial double bond character due to resonance. |
| Torsion Angle | ~90° | The nitrile group typically sits perpendicular to the aromatic ring plane to minimize steric clash with ortho-hydrogens. |
Crystal Engineering: Packing Interactions
Understanding the solid-state packing is crucial for predicting polymorphism and solubility.
The Fluorine Effect
Unlike the heavier halogens (Cl, Br, I) which often form "Type II" halogen bonds (X···N), Fluorine is highly electronegative and non-polarizable. It rarely acts as a halogen bond donor. Instead, expect:
-
C-H···F Interactions: Weak hydrogen bonds where the Fluorine acts as an acceptor for aromatic or methyl protons from neighboring molecules.
-
Dipole Alignment: The strong dipole of the C-CN group often drives antiparallel stacking of the molecules to cancel the net dipole moment of the unit cell.
Interaction Hierarchy Diagram
The following logic tree helps the analyst classify the intermolecular forces stabilizing the lattice.
Figure 2: Hierarchy of intermolecular forces expected in the crystal lattice of fluorinated gem-dimethyl nitriles.
References
-
Groom, C. R., et al. (2016). The Cambridge Structural Database.[3] Acta Crystallographica Section B, 72(2), 171-179. Link
-
Thallapally, P. K., et al. (2007). Polymorphism of 4-Halogenobenzonitriles: The Role of Halogen...Halogen Interactions. Crystal Growth & Design, 7(3), 526-531. Link
-
Desiraju, G. R. (2007). Crystal Engineering: A Brief Overview. Journal of Chemical Sciences, 119, 1-6. Link
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link
Sources
A Technical Guide to the Solubility of 2-(4-Fluorophenyl)-2-methylpropanenitrile in Organic Solvents: Principles, Prediction, and Experimental Determination
Introduction
2-(4-Fluorophenyl)-2-methylpropanenitrile is a nitrile compound whose structural motifs are prevalent in various fields of chemical research, including the synthesis of pharmaceutical intermediates and agrochemicals. The solubility of this compound in organic solvents is a fundamental physical property that dictates its handling, reaction efficiency, purification, and formulation. Understanding and accurately determining its solubility is paramount for process development, enabling scientists to select appropriate solvent systems for crystallization, optimize reaction conditions, and ensure the quality of the final product.
This technical guide provides an in-depth analysis of the solubility characteristics of 2-(4-Fluorophenyl)-2-methylpropanenitrile. It is designed for researchers, chemists, and drug development professionals. We will first explore the physicochemical properties of the molecule to predict its solubility behavior in various solvent classes. Subsequently, this guide will present a detailed, field-proven experimental protocol for the precise determination of its solubility, ensuring data integrity and reproducibility.
Section 1: Physicochemical Profile and Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. The molecular structure of 2-(4-Fluorophenyl)-2-methylpropanenitrile provides clear indicators of its expected solubility behavior.
Molecular Structure Analysis:
-
Polar Moieties: The molecule contains a highly polar nitrile group (-C≡N) and a fluorophenyl ring. The nitrile group possesses a strong dipole moment, making it a good hydrogen bond acceptor. The fluorine atom on the phenyl ring also increases the molecule's polarity.
-
Nonpolar Moieties: The two methyl groups (-CH₃) and the phenyl ring's hydrocarbon backbone constitute the nonpolar regions of the molecule.
A related compound, 2-(2-Chloro-4-fluorophenyl)-2-methylpropanenitrile, has a calculated LogP (a measure of lipophilicity) of 3.28 and one hydrogen bond acceptor (the nitrile group).[1] We can infer that 2-(4-Fluorophenyl)-2-methylpropanenitrile will have similar properties, suggesting a predominantly non-polar character but with significant capacity for polar interactions.
Predicted Solubility Trends:
-
High Solubility: Expected in polar aprotic solvents like Acetone , Acetonitrile , and Tetrahydrofuran (THF) . These solvents can engage in strong dipole-dipole interactions with the nitrile group without the competing hydrogen bond donation that can sometimes hinder solubility.
-
Moderate to High Solubility: Expected in polar protic solvents such as Methanol , Ethanol , and Isopropanol . While the molecule itself is not a hydrogen bond donor, the nitrile nitrogen can accept hydrogen bonds from the solvent.
-
Moderate Solubility: Expected in solvents of intermediate polarity like Dichloromethane (DCM) and Ethyl Acetate . These solvents can effectively solvate both the polar and nonpolar parts of the molecule.
-
Low Solubility: Expected in nonpolar solvents like Hexane , Heptane , and Toluene . The strong intermolecular forces within the crystalline solid of the solute are unlikely to be overcome by the weak van der Waals forces offered by these nonpolar solvents.
-
Insoluble: Expected in Water . Despite the polar groups, the large nonpolar surface area from the phenyl ring and methyl groups will make the molecule hydrophobic.
This predictive framework is a valuable starting point, but for process optimization and regulatory purposes, precise experimental determination is essential.
Section 2: Standard Protocol for Experimental Solubility Determination
The most reliable and widely accepted method for determining the thermodynamic equilibrium solubility of a compound is the Isothermal Equilibrium Shake-Flask Method .[2][3] This method ensures that the solvent is fully saturated with the solute at a specific temperature, providing a true measure of its solubility limit.
Experimental Protocol: Isothermal Equilibrium Method
This protocol is designed to be a self-validating system, ensuring the attainment of equilibrium.
1. Materials and Equipment:
- 2-(4-Fluorophenyl)-2-methylpropanenitrile (solid, purity >99%)
- Selected organic solvents (analytical grade or higher)
- Scintillation vials or flasks with screw caps
- Thermostatically controlled orbital shaker or heating block capable of maintaining temperature ± 0.5 °C
- Calibrated analytical balance
- Syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID)
2. Step-by-Step Procedure:
- Preparation: Add an excess amount of solid 2-(4-Fluorophenyl)-2-methylpropanenitrile to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[2]
- Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the chosen organic solvent to each vial.
- Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed that allows for thorough mixing without creating a vortex.[4]
- Time to Equilibrium: Equilibrium is typically achieved within 24 to 72 hours. To validate this, samples should be taken at various time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant (e.g., within a ±5% deviation).[3][4]
- Sampling: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.
- Phase Separation: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial for analysis. This step is critical to prevent undissolved solid particles from contaminating the sample.[5]
- Analysis: Prepare a dilution of the filtrate with a suitable solvent and analyze its concentration using a pre-validated analytical method (e.g., HPLC).
- Replication: The entire experiment should be performed in triplicate for each solvent and temperature condition to ensure the statistical validity of the results. The relative standard deviation (RSD) between replicates should ideally be less than 10%.[6]
Workflow for Solubility Determination
Sources
Phase transfer catalysis in the synthesis of 2-(4-Fluorophenyl)-2-methylpropanenitrile.
An In-Depth Technical Guide to the Synthesis of 2-(4-Fluorophenyl)-2-methylpropanenitrile via Phase Transfer Catalysis
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis of 2-(4-Fluorophenyl)-2-methylpropanenitrile, a key intermediate in various chemical manufacturing processes, utilizing the principles of Phase Transfer Catalysis (PTC). Designed for researchers, chemists, and drug development professionals, this document delves into the mechanistic underpinnings, practical experimental protocols, and critical optimization parameters of this efficient synthetic strategy.
The Strategic Advantage of Phase Transfer Catalysis (PTC)
In synthetic organic chemistry, bringing together reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase) presents a significant challenge. Reactions are often slow or do not occur at all due to the limited interfacial area where reactants can meet. Phase Transfer Catalysis is a powerful methodology that overcomes this barrier by facilitating the migration of a reactant from one phase to another, where the reaction can then proceed.[1][2]
The core of PTC involves a catalyst, typically a quaternary ammonium or phosphonium salt, which is soluble in both aqueous and organic media.[2][3] This catalyst forms a lipophilic ion pair with the reactant from the aqueous phase (like a nucleophile), shuttling it into the organic phase to react with the substrate.[4][5][6]
The adoption of PTC in industrial and pharmaceutical settings is driven by numerous advantages:
-
Milder Reaction Conditions: PTC often allows reactions to be performed at lower temperatures and atmospheric pressure.[7]
-
Use of Inexpensive Bases: It enables the use of simple, inexpensive inorganic bases like sodium hydroxide or potassium carbonate instead of hazardous and costly alternatives like sodium amide or metal hydrides.[8][9]
-
Enhanced Reactivity: The transferred anion is less solvated in the organic phase, making it a "naked" and therefore more reactive nucleophile.[10]
-
Green Chemistry Profile: PTC significantly reduces the need for hazardous, polar aprotic solvents, minimizes waste, and often allows for the use of water as a solvent, aligning with the principles of green chemistry.[7][9]
-
High Yields and Purity: The methodology is known for producing high yields of pure products with simplified workup procedures.[8]
Synthesis of 2-(4-Fluorophenyl)-2-methylpropanenitrile: A Mechanistic Deep Dive
The target molecule is synthesized via a C-alkylation of 4-fluorophenylacetonitrile. The reaction involves the deprotonation of the acidic α-carbon followed by a nucleophilic substitution with a methylating agent. PTC is exceptionally well-suited for this transformation.
The overall reaction is as follows:
(Note: Image is a placeholder for the chemical reaction scheme)
The Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle, which can be broken down into the following key steps:
-
Deprotonation at the Interface: The acidic proton on the carbon adjacent to the nitrile and phenyl groups of 4-fluorophenylacetonitrile is abstracted by the hydroxide ion (from NaOH) at the interface between the aqueous and organic phases, forming a resonance-stabilized carbanion.[8]
-
Ion Pair Formation: The phase transfer catalyst, a quaternary ammonium salt (represented as Q⁺X⁻), exchanges its initial anion (X⁻, e.g., Br⁻ or Cl⁻) for the newly formed 4-fluorophenylacetonitrile carbanion at the interface.[5][10]
-
Phase Transfer: The resulting ion pair, [Q⁺][(NC)(4-FPh)CH⁻], is lipophilic due to the bulky organic groups on the Q⁺ cation. This allows it to leave the aqueous phase or interface and dissolve into the bulk organic phase.[4][6][11]
-
Nucleophilic Attack (SN2 Reaction): Within the organic phase, the "naked" carbanion is highly reactive and performs a nucleophilic attack on the methylating agent (e.g., methyl iodide). This forms the desired product, 2-(4-Fluorophenyl)-2-methylpropanenitrile, and a new catalyst-anion pair with the leaving group [Q⁺][I⁻].[10]
-
Catalyst Regeneration: The catalyst-leaving group ion pair [Q⁺][I⁻] migrates back to the aqueous interface to exchange the leaving group anion for another carbanion, thus completing the catalytic cycle and allowing the process to repeat.[10]
Caption: Phase Transfer Catalysis cycle for the methylation of 4-fluorophenylacetonitrile.
Experimental Protocol and Process Optimization
A self-validating protocol requires careful control over several interdependent parameters. The following serves as a robust starting point for laboratory-scale synthesis.
Detailed Experimental Protocol
Materials:
-
4-Fluorophenylacetonitrile
-
Methyl Iodide (or Dimethyl Sulfate)
-
Tetrabutylammonium Bromide (TBAB)
-
Sodium Hydroxide (50% w/w aqueous solution)
-
Toluene
-
Deionized Water
-
Magnesium Sulfate (anhydrous)
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 4-fluorophenylacetonitrile (1 equiv.), toluene (2 mL per mmol of substrate), and Tetrabutylammonium Bromide (TBAB, 0.05 equiv.).
-
Initiation: Begin vigorous stirring (e.g., 500-700 RPM) to ensure good mixing between the phases. Add the 50% aqueous sodium hydroxide solution (3 equiv. of NaOH).
-
Alkylation: Cool the mixture to 10-15°C in an ice bath. Add methyl iodide (1.2 equiv.) dropwise over 30 minutes, ensuring the internal temperature does not exceed 25°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by TLC or GC analysis until the starting material is consumed.
-
Work-up: Once the reaction is complete, stop the stirring and add deionized water to dissolve the salts. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the toluene.
-
Purification: The crude product can be purified by vacuum distillation to yield 2-(4-Fluorophenyl)-2-methylpropanenitrile as a clear oil.
Data Presentation: Optimization of Reaction Parameters
The yield and purity of the final product are highly dependent on the reaction conditions. The following table summarizes representative outcomes from optimization studies on similar PTC alkylations.
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | TBAB (2) | 50% NaOH | Toluene | 25 | 5 | 85 |
| 2 | TBAB (5) | 50% NaOH | Toluene | 25 | 3 | 94 |
| 3 | BTEAC (5) | 50% NaOH | Toluene | 25 | 4 | 91 |
| 4 | TBAB (5) | 30% NaOH | Toluene | 25 | 8 | 72 |
| 5 | TBAB (5) | 50% KOH | Toluene | 25 | 3 | 92 |
| 6 | TBAB (5) | 50% NaOH | DCM | 25 | 5 | 65 |
| 7 | TBAB (5) | 50% NaOH | Toluene | 50 | 1.5 | 93 (minor impurities) |
TBAB: Tetrabutylammonium Bromide; BTEAC: Benzyltriethylammonium Chloride; DCM: Dichloromethane.
Causality Behind Experimental Choices (E-E-A-T)
-
Catalyst Selection: The structure of the quaternary ammonium salt is critical. Symmetrical salts with longer alkyl chains, like TBAB (C#=16), exhibit high organophilicity, ensuring a higher concentration of the catalyst-anion pair in the organic phase where the reaction occurs.[9][10] Catalysts with very short chains may not partition effectively into the organic phase.[10]
-
Base Concentration: A high concentration of aqueous NaOH (e.g., 50%) is often beneficial. It creates a "hyperbasic" effect at the interface, promoting efficient deprotonation while minimizing the amount of water introduced into the organic phase, which could otherwise hydrate and deactivate the nucleophile.[8] However, excessively high temperatures combined with strong bases can lead to catalyst degradation (Hofmann elimination).[10]
-
Solvent Choice: A non-polar aprotic solvent like toluene is ideal. It effectively dissolves the organic substrate and the lipophilic ion pair while maintaining a distinct phase boundary with the aqueous base.[9] This is a greener and more practical alternative to polar aprotic solvents like DMSO or DMF.
-
Agitation: The rate of a PTC reaction is often limited by the mass transfer of the catalyst-anion pair across the phase boundary.[12] Therefore, vigorous mechanical stirring is non-negotiable as it dramatically increases the interfacial surface area, maximizing the opportunity for ion exchange and phase transfer.[12]
-
Temperature Control: While higher temperatures increase reaction rates, they must be managed carefully. For quaternary ammonium salts, temperatures above 70-80°C can initiate decomposition.[10] Furthermore, the alkylation is exothermic, necessitating initial cooling to maintain control and prevent side reactions.
Caption: Logical workflow for optimizing the PTC synthesis.
Industrial Scalability and Green Chemistry Considerations
The PTC methodology described is highly amenable to industrial scale-up. The use of low-cost, readily available materials (NaOH, toluene, simple catalysts) makes the process economically viable.[13] Furthermore, the clear phase separation simplifies work-up, reducing processing time and solvent waste compared to homogeneous reaction systems.[13]
A primary challenge in commercial applications is the efficient removal and recovery of the catalyst from the product stream.[7] While the catalyst is used in small amounts, its removal is often necessary to meet product purity specifications. Another consideration is catalyst "poisoning," where certain leaving groups, particularly highly lipophilic ones like tosylate or iodide, can form tight ion pairs with the catalyst, hindering its ability to transport the desired nucleophile and slowing the catalytic cycle.[9]
From a safety perspective, while PTC avoids many hazardous reagents, proper precautions must be taken when handling concentrated caustic solutions and reactive alkylating agents like methyl iodide. The reaction should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion
Phase Transfer Catalysis provides an elegant, efficient, and robust solution for the synthesis of 2-(4-Fluorophenyl)-2-methylpropanenitrile. By understanding and controlling the key parameters of catalyst structure, base concentration, solvent, and agitation, researchers and process chemists can achieve high yields and purity under operationally simple and environmentally responsible conditions. This methodology represents a cornerstone of modern industrial organic synthesis, balancing chemical efficiency with economic and ecological demands.
References
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Dalal Institute. Phase Transfer Catalysis. Available from: [Link]
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OperaChem. (2023). Phase transfer catalysis (PTC). Available from: [Link]
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Slideshare. (2016). Phase transfer catalysis : Theory and application. Available from: [Link]
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Wikipedia. Phase-transfer catalyst. Available from: [Link]
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Scribd. Phase Transfer Catalyst | PDF | Ammonium | Salt (Chemistry). Available from: [Link]
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YouTube. (2020). Phase Transfer Catalysis(Mechanism and Applications). Available from: [Link]
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CRDEEP Journals. (2016). Phase-Transfer Catalysis in Organic Syntheses. Available from: [Link]
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eGyanKosh. PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. Available from: [Link]
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Makosza, M. PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Available from: [Link]
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World Journal of Pharmaceutical Research. (2021). Phase transfer catalyst in organic synthesis. Available from: [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. Phase Transfer Catalysis. Available from: [Link]
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YouTube. (2020). Phase Transfer Catalyst - Quaternary Ammonium Salt - Organic Chemistry. Available from: [Link]
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PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Available from: [Link]
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Macmillan Group, Princeton University. (2008). Phase-Transfer Catalysis (PTC). Available from: [Link]
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National Institutes of Health. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Available from: [Link]
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ResearchGate. (2019). Further optimisation of the phase-transfer catalysed alkylation reaction with bis-quaternized phase-transfer catalyst. Available from: [Link]
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ACS Organic & Inorganic Au. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. Available from: [Link]
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MDPI. (2021). Synthesis of Novel Aryl-Substituted Acetylenic Monoterpene Analogues by Sonogashira Coupling. Available from: [Link]
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Organic Chemistry Portal. (2024). Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles. Available from: [Link]
-
ResearchGate. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Available from: [Link]
-
Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Available from: [Link]
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Mendeley. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Available from: [Link]
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Strategic Selection of Starting Materials for 2-(4-Fluorophenyl)-2-methylpropanenitrile
A Technical Guide for API Synthesis & Process Development
Executive Summary & Strategic Importance
The synthesis of 2-(4-Fluorophenyl)-2-methylpropanenitrile (CAS 75712-41-3) represents a critical transformation in the production of non-steroidal aromatase inhibitors and androgen receptor antagonists. This structural motif—a gem-dimethyl substituted benzyl nitrile—serves as a metabolic shield, preventing rapid benzylic oxidation while maintaining the lipophilicity required for active site binding.
For the process chemist, the selection of starting materials is not merely about availability; it is a decision that dictates the impurity profile, safety classification, and scalability of the entire manufacturing route. This guide analyzes the two dominant synthetic strategies: the Classical Nucleophilic Alkylation (Route A) and the Transition-Metal Catalyzed Arylation (Route B), providing a rigorous evaluation of the starting materials required for each.
Retrosynthetic Analysis
The following diagram illustrates the two primary disconnections for the target molecule.
Figure 1: Retrosynthetic tree showing the divergence between the classical alkylation route and the convergent arylation route.
Route A: Classical Nucleophilic Alkylation
Mechanism: Double deprotonation of a benzylic nitrile followed by SN2 attack on a methylating agent. Primary Application: Bulk manufacturing where raw material cost is the primary driver.
Starting Material 1: 4-Fluorophenylacetonitrile (4-FPAN)
Also known as (4-Fluorophenyl)acetonitrile or 4-Fluorobenzyl cyanide.
-
Role: Provides the aryl core and the nitrile functionality.
-
Critical Quality Attributes (CQAs):
-
Purity: Must be >98.0%.
-
Specific Impurity - 4-Chlorophenylacetonitrile: Originates from Cl/F exchange during the synthesis of the precursor (4-fluorobenzyl chloride). This impurity is homologous and extremely difficult to remove from the final product via crystallization.
-
Acidity: Free acid content must be <0.1% to prevent quenching of the base used in the alkylation step.
-
-
Handling: Solid/Low-melting solid. Toxic by inhalation and ingestion (nitrile).
Starting Material 2: Methylating Agents
The choice of methyl source dictates the reaction kinetics and safety engineering controls.
| Reagent | Reactivity | Safety Concern | Industrial Preference |
| Methyl Iodide (MeI) | High ( | Neurotoxic; High Volatility | Lab/Pilot Scale |
| Methyl Bromide (MeBr) | Moderate | Ozone Depleting; Gas at RT | Specialized Manufacturing |
| Dimethyl Sulfate (DMS) | High | Highly Toxic; Non-volatile | Legacy Processes |
| Dimethyl Carbonate (DMC) | Low | Green Solvent; Requires high T | Emerging/Green |
Experimental Protocol: Phase Transfer Catalysis (PTC)
Standard Operating Procedure for Lab Scale (100 mmol)
-
Preparation: Charge 4-FPAN (13.5 g, 100 mmol) and Methyl Iodide (31.2 g, 220 mmol) into a reactor containing Toluene (50 mL).
-
Catalyst Addition: Add Tetra-n-butylammonium bromide (TBAB) (1.6 g, 5 mol%).
-
Initiation: Slowly add 50% aqueous NaOH (40 g) while maintaining internal temperature <40°C. Exothermic reaction.
-
Reaction: Agitate vigorously (800 rpm) at 45°C for 4-6 hours.
-
Note: High agitation is critical for PTC kinetics.
-
-
Workup: Separate phases. Wash organic layer with water and brine. Dry over MgSO4.
-
Purification: Distillation under reduced pressure (bp ~110°C at 5 mmHg) or crystallization from Hexanes.
Route B: Pd-Catalyzed -Arylation
Mechanism: Palladium-catalyzed cross-coupling of a nitrile enolate with an aryl halide. Primary Application: High-value synthesis requiring high convergence; avoids handling toxic alkylating agents.
Starting Material 1: Isobutyronitrile
-
Role: Provides the gem-dimethyl nitrile "head" group pre-assembled.
-
Advantage: Commercially available in bulk; eliminates the need for double methylation and the associated risk of mono-methylated impurities.
-
Handling: Flammable liquid (Flash point: 8°C). Requires inert atmosphere handling.
Starting Material 2: 1-Bromo-4-fluorobenzene
-
Role: The electrophilic aryl partner.
-
Selection Criteria:
-
Leaving Group: Bromide is preferred over Chloride (too unreactive without specialized ligands) and Iodide (too expensive/unstable).
-
Isomer Purity: Must be free of 1-Bromo-2-fluorobenzene (ortho isomer), which leads to steric clashes and lower yields.
-
Catalyst System
This transformation relies on the Pd(0)/Pd(II) catalytic cycle .[1]
-
Pre-catalyst: Pd(dba)2 or Pd(OAc)2.
-
Ligand: Electron-rich, bulky phosphines are required to facilitate the reductive elimination of the crowded quaternary center.
-
Preferred:P(tBu)3 or Xantphos .
-
-
Base: LiHMDS (Lithium hexamethyldisilazide) or NaOtBu. Strong, non-nucleophilic bases are essential to generate the nitrile anion without attacking the nitrile group itself.
Mechanistic Workflow (Route B)
Figure 2: Catalytic cycle for the arylation of isobutyronitrile. The steric bulk of the ligand is crucial for the final reductive elimination step.
Comparative Analysis of Routes
| Metric | Route A (Alkylation) | Route B (Arylation) |
| Atom Economy | Low (Loss of 2 eq NaI/NaBr) | High (Loss of 1 eq NaBr) |
| Cost of Goods (COGS) | Low (Commodity reagents) | High (Pd catalyst & Ligands) |
| Impurity Profile | Mono-methylated species; Benzyl alcohol derivatives | Residual Palladium; Phosphine oxides |
| Scalability | Excellent (Simple stirred tanks) | Moderate (Requires inertion, catalyst removal) |
| Safety Profile | High Risk (Alkylating agents are carcinogenic) | Moderate Risk (Handling active organometallics) |
Recommendation:
-
For Early Phase/Medicinal Chemistry : Use Route B . It is modular, convergent, and avoids the optimization of the mono-vs-di methylation ratio.
-
For Process Development/Manufacturing : Use Route A . The raw materials are significantly cheaper, and the purification (crystallization) is well-established for removing process impurities.
References
-
Pd-Catalyzed Arylation of Nitriles : National Institutes of Health (NIH). Pd(0)/PR3-Catalyzed Intermolecular Arylation of sp3 C–H Bonds. Available at: [Link]
-
General Nitrile Synthesis : Chemistry LibreTexts. Preparation of Nitriles. Available at: [Link]
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Safety and handling precautions for 2-(4-Fluorophenyl)-2-methylpropanenitrile.
An In-Depth Technical Guide to the Safe Handling and Use of 2-(4-Fluorophenyl)-2-methylpropanenitrile
Introduction and Hazard Context: A Proactive Approach to Safety
2-(4-Fluorophenyl)-2-methylpropanenitrile is a specialized chemical intermediate utilized in complex organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Its molecular structure, featuring a fluorinated aromatic ring and a tertiary nitrile group, suggests a unique reactivity profile that is valuable to researchers. However, this same structure necessitates a comprehensive and cautious approach to its handling and use.
A thorough review of publicly available safety data reveals a significant lack of specific toxicological and hazard information for 2-(4-Fluorophenyl)-2-methylpropanenitrile itself. This is not uncommon for novel or specialized research chemicals. In the absence of direct data, this guide, authored from the perspective of a Senior Application Scientist, provides a conservative and robust safety framework derived from the known hazards of structurally analogous compounds. The core principle is to anticipate potential risks by analyzing the constituent functional groups: the fluorophenyl moiety and the aliphatic nitrile. This document is intended to empower researchers, scientists, and drug development professionals to work with this compound safely by understanding the causality behind each recommended precaution.
Anticipated Hazard Analysis and GHS Classification
To establish a reliable safety protocol, we must infer the potential hazards of 2-(4-Fluorophenyl)-2-methylpropanenitrile from well-characterized analogs. Compounds such as 2-(4-Fluorophenyl)propan-2-ol share the core fluorinated aromatic structure, while various aliphatic and aromatic nitriles provide insight into the toxicity of the nitrile functional group.[1][2] Based on this correlative analysis, the following GHS classifications should be conservatively assumed.
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | GHS Hazard Category | Hazard Statement | Rationale from Analogous Compounds |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed. | Nitrile-containing compounds can be toxic upon ingestion.[2] |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin. | Dermal absorption is a known risk for functionalized nitriles.[2][3] |
| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled. | Volatility may be low, but aerosols or dusts could be harmful if inhaled.[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | Fluorinated aromatic compounds and nitriles can cause skin irritation.[1][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | Direct contact is likely to cause significant eye irritation.[1][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | Inhalation of vapors or aerosols may irritate the respiratory tract.[1][4] |
Engineering Controls & Personal Protective Equipment (PPE): A System of Proactive Defense
A multi-layered approach to exposure prevention is critical. This involves a combination of environmental controls and personal barriers, each chosen for a specific protective function.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to contain the chemical at its source, preventing it from entering the general laboratory environment.
-
Certified Chemical Fume Hood: All handling of 2-(4-Fluorophenyl)-2-methylpropanenitrile, including weighing, transferring, and use in reactions, must be performed inside a properly functioning chemical fume hood. This is non-negotiable and serves to prevent the inhalation of any potentially toxic vapors, aerosols, or dust.[4][6]
-
Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station must be located in the immediate vicinity of the workspace.[1] This ensures the capability for rapid decontamination in the event of a significant splash or exposure.
Personal Protective Equipment (PPE): The Last Barrier
PPE is not a substitute for robust engineering controls but is essential for protecting against direct contact and unforeseen exposures.[5]
-
Hand Protection: Wear chemical-resistant gloves at all times. Nitrile gloves are a suitable choice for handling fluoride-containing compounds.[7][8] Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contamination.[5] For extended operations or when handling larger quantities, consider double-gloving.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[1] Due to the anticipated serious eye irritation, the use of an additional face shield is strongly recommended to protect against splashes during transfers or reactions.[1]
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened to protect the skin and personal clothing.[6]
-
Respiratory Protection: In standard operations within a fume hood, respiratory protection is not typically required. However, a NIOSH-approved respirator with appropriate cartridges should be available for emergency situations, such as a large spill or a failure of engineering controls.[1]
Safe Handling & Experimental Workflow
A systematic and disciplined workflow is essential for minimizing risk. The following protocol outlines the critical steps for handling 2-(4-Fluorophenyl)-2-methylpropanenitrile from receipt to disposal.
Experimental Protocol: Step-by-Step Methodology
-
Pre-Use Assessment: Before handling, review this guide and the most relevant available Safety Data Sheets (SDS) for analogous compounds.[1][2] Ensure all necessary engineering controls and PPE are in place and functional.
-
Work Area Preparation: Designate a specific area within the chemical fume hood for the procedure. Clear the area of all unnecessary equipment and materials. Ensure spill control materials are readily available.
-
Chemical Weighing and Transfer:
-
Don all required PPE (lab coat, safety goggles, face shield, nitrile gloves).
-
Perform all weighing and transfers on a disposable work surface (e.g., chemical-absorbent pad) within the fume hood to contain any minor spills.
-
Use a stable spatula and weighing vessel. Avoid creating dust or aerosols.
-
Close the primary container tightly immediately after dispensing the required amount.[1][9]
-
-
Reaction Setup and Execution:
-
Add the compound to the reaction vessel slowly and in a controlled manner.
-
Ensure the reaction apparatus is securely clamped and assembled correctly to prevent leaks.
-
Maintain constant vigilance over the reaction, monitoring for any unexpected changes.
-
-
Post-Reaction Workup and Decontamination:
-
Quench the reaction carefully, anticipating potential exotherms.
-
Clean all glassware and equipment that came into contact with the compound thoroughly. The initial rinse should be treated as hazardous waste.
-
Wipe down the work surface in the fume hood with an appropriate solvent and decontaminating solution.
-
-
Waste Disposal:
-
Collect all waste materials, including unused compound, reaction byproducts, contaminated PPE, and cleaning materials, in a clearly labeled, sealed hazardous waste container.[2]
-
Dispose of the waste through a licensed environmental disposal service, adhering to all local and institutional regulations.[10]
-
Mandatory Visualization: Safe Handling Workflow
The following diagram illustrates the logical progression for the safe handling of 2-(4-Fluorophenyl)-2-methylpropanenitrile.
Caption: Workflow for the safe handling of 2-(4-Fluorophenyl)-2-methylpropanenitrile.
Storage and Stability
Proper storage is crucial for maintaining the chemical's integrity and ensuring laboratory safety.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][9] The storage location should be a designated chemical storage cabinet, away from general laboratory traffic.
-
Incompatible Materials: Keep away from strong oxidizing agents, as these could initiate a vigorous or uncontrolled reaction.[1]
-
Conditions to Avoid: Avoid exposure to heat, sparks, open flames, and other sources of ignition.[1][3] While not classified as flammable, thermal decomposition can produce toxic gases, including hydrogen fluoride and oxides of nitrogen.[1][11]
Emergency Procedures
Immediate and correct response to an exposure or spill is vital.
Spill Response
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or ventilation is inadequate.
-
Contain: If safe to do so, prevent the spread of the spill using absorbent materials like vermiculite or sand. Avoid dust formation.[5][12]
-
Personal Protection: Do not attempt cleanup without appropriate PPE, including respiratory protection if necessary.[13]
-
Cleanup: Carefully collect the absorbed material and contaminated soil into a sealed container for hazardous waste disposal.[6]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and soap and water.
First Aid Measures
All exposures require immediate medical attention. Provide this guide and any available SDS to the responding medical professionals.[5]
Table 2: Summary of First Aid Measures
| Exposure Route | First Aid Action | Citation(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [1][2][4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. | [1][2][5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][2][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][5][14] |
Waste Disposal
All waste generated from the use of 2-(4-Fluorophenyl)-2-methylpropanenitrile must be considered hazardous.
-
Collection: Collect all chemical residues, contaminated materials (e.g., gloves, absorbent pads), and empty containers in a dedicated, properly labeled, and sealed hazardous waste container.[2]
-
Disposal: Arrange for disposal through a licensed and certified hazardous waste management company.[10] Do not dispose of this chemical down the drain or in regular trash.[6]
Conclusion
Working with 2-(4-Fluorophenyl)-2-methylpropanenitrile demands a high level of scientific diligence and a proactive safety mindset. By understanding the potential hazards inferred from its chemical structure and by rigorously adhering to the engineering controls, personal protective equipment standards, and handling protocols outlined in this guide, researchers can effectively mitigate risks. The foundation of safety lies in a disciplined, informed approach that treats all research chemicals with the respect they deserve, ensuring the well-being of laboratory personnel and the integrity of the research.
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Bissky, B., Ritter, T., & Winter, R. F. (2025). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Chemical Health & Safety. [Link]
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Charles River Laboratories. (2011). Acetonitrile Material Safety Data Sheet (MSDS). Charles River Laboratories. [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2,2'-Azobis(2,4-dimethylvaleronitrile). Chemos GmbH & Co.KG. [Link]
-
Unigel. (2021). Safety Data Sheet for Acetonitrile. Unigel. [Link]
-
Greenbook.net. (2016). Safety Data Sheet - GHS for DANITOL® 2.4 EC. Greenbook.net. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Azobisisobutyronitrile. Cole-Parmer. [Link]
-
Airgas. (2021). SAFETY DATA SHEET for Nonflammable Gas Mixture: Carbon Dioxide 80-99% / Perfluoro-2-Methyl Propanenitrile 1-20%. Airgas. [Link]
-
Angene Chemical. (2025). Safety Data Sheet for 2-(4-Chlorophenyl)-2-methylpropan-1-ol. Angene Chemical. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. Carl ROTH. [Link]
-
National Center for Biotechnology Information. (2026). Isobutyronitrile. PubChem Compound Database. [Link]
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National Institute of Standards and Technology. (2012). 2-methylpropanenitrile -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables (WTT). [Link]
-
Kulesza, A., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
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Clark, J. (2023). Physical Properties of Nitriles. Chemistry LibreTexts. [Link]
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Lu, J., et al. (2024). Weakly Solvated and Interfacially Compatible Fluorinated Nitrile Based Electrolyte for High-Energy-Density Li/CFx Batteries. ACS Sustainable Chemistry & Engineering. [Link]
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Cheméo. (n.d.). Propanenitrile (CAS 107-12-0) - Chemical & Physical Properties. Cheméo. [Link]
-
Wikipedia. (n.d.). Fluoride. Wikipedia. [Link]
- Google Patents. (n.d.). US20030073786A1 - Nitrile group-containing fluoroelastomer and preparation process of same.
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Methodological & Application
Application Note: High-Throughput Analysis of 2-(4-Fluorophenyl)-2-methylpropanenitrile using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed and robust protocol for the analysis of 2-(4-Fluorophenyl)-2-methylpropanenitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The methodology utilizes Gas Chromatography-Mass Spectrometry (GC-MS) for the separation, identification, and quantification of this analyte. This guide provides a comprehensive workflow, from sample preparation to data analysis, and is intended for researchers, scientists, and professionals in the fields of drug development and quality control. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method adaptation for related compounds.
Introduction
2-(4-Fluorophenyl)-2-methylpropanenitrile is a crucial building block in medicinal chemistry. Its purity and accurate quantification are paramount to ensure the safety and efficacy of final drug products. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical technique for this purpose, providing high-resolution separation and definitive mass-based identification.[1] This document outlines a validated protocol for the GC-MS analysis of 2-(4-Fluorophenyl)-2-methylpropanenitrile, addressing common challenges such as sample preparation and method optimization. The principles discussed herein are broadly applicable to the analysis of other aromatic nitriles.
Experimental
Sample Preparation: A Critical First Step
The goal of sample preparation is to present the analyte to the GC-MS system in a suitable solvent at an appropriate concentration, free from interfering matrix components. For 2-(4-Fluorophenyl)-2-methylpropanenitrile, a straightforward dilution in a volatile organic solvent is typically sufficient.
Protocol: Standard and Sample Preparation
-
Solvent Selection: Choose a high-purity, volatile organic solvent in which 2-(4-Fluorophenyl)-2-methylpropanenitrile is readily soluble. Dichloromethane, ethyl acetate, or methyl tert-butyl ether are excellent starting choices.[2] Avoid non-volatile solvents which can contaminate the GC inlet and column.
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of a reference standard of 2-(4-Fluorophenyl)-2-methylpropanenitrile and dissolve it in 10 mL of the chosen solvent to create a 1 mg/mL stock solution.
-
Working Standard Preparation: Prepare a series of working standards by serial dilution of the stock solution to cover the desired analytical range (e.g., 1-100 µg/mL).
-
Sample Preparation: If the sample is a solid, accurately weigh a known amount and dissolve it in the chosen solvent to achieve a concentration within the calibration range. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte of interest.
-
Final Dilution: Ensure the final concentration of the analyte in the vial is suitable for injection, typically in the low µg/mL range. All solutions should be transferred to 2 mL glass autosampler vials with PTFE-lined septa.
GC-MS Instrumentation and Conditions
The selection of the GC column and the optimization of the temperature program are critical for achieving good chromatographic separation. For aromatic compounds like 2-(4-Fluorophenyl)-2-methylpropanenitrile, a mid-polarity column is often a good choice.
Table 1: GC-MS Instrument Parameters
| Parameter | Value | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers excellent sensitivity and spectral integrity. |
| GC Column | DB-17ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A mid-polarity column suitable for separating aromatic compounds.[3] |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Injection Mode | Split (10:1) | Prevents column overloading and ensures sharp peaks for concentrated samples. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Constant Flow Rate | 1.2 mL/min | An optimal flow rate for a 0.25 mm ID column. |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | This temperature program allows for the elution of the analyte in a reasonable time with good peak shape. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass analyzer. |
| Ionization Energy | 70 eV | Standard energy for electron ionization, leading to reproducible fragmentation patterns.[4] |
| Mass Scan Range | 40-400 amu | Covers the expected mass range of the analyte and its fragments. |
| Solvent Delay | 3 minutes | Prevents the solvent peak from overwhelming the detector and causing premature filament burnout. |
dot
Sources
- 1. GC-MS analysis of the essential oils, and the isolation of phenylpropanoid derivatives from the aerial parts of Pimpinella aurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC-MS Determination of 2-Phenyl-2-propanol inFootwear Materials [scupgkg.cn]
- 3. Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatograp ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04697D [pubs.rsc.org]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up synthesis of 2-(4-Fluorophenyl)-2-methylpropanenitrile for industrial production.
Part 1: Executive Summary & Strategic Context
Introduction
2-(4-Fluorophenyl)-2-methylpropanenitrile (CAS: 75712-41-3), also known as
This application note details a robust, scalable protocol for the gem-dimethylation of 4-fluorophenylacetonitrile. While laboratory-scale synthesis often utilizes sodium hydride (NaH) in DMF/THF, this guide focuses on Phase Transfer Catalysis (PTC) . The PTC approach is superior for industrial scale-up as it eliminates the need for anhydrous conditions, hazardous hydrogen gas evolution, and cryogenic cooling, offering a safer and more cost-effective process envelope.
Retrosynthetic Strategy
The transformation involves the double alkylation of the benzylic carbon. The acidity of the benzylic protons (
-
Route A (Traditional): NaH / MeI / DMF. Disadvantages:
gas management, runaway risk, expensive anhydrous solvents. -
Route B (Recommended - PTC): 50% NaOH / MeI / Toluene / TBAB. Advantages: High heat capacity of water buffers exotherms, cheap reagents, simple phase-cut workup.
Part 2: Process Safety Assessment (Critical)
WARNING: This protocol involves Methyl Iodide (MeI) and Cyanide-containing substrates .
| Hazard Class | Critical Control Measure |
| Alkylating Toxicity | MeI is a neurotoxin and suspected carcinogen. Use a closed reactor system. All vents must pass through a scrubber containing 20% ethanolamine or sodium thiosulfate solution to quench MeI vapors. |
| Thermal Runaway | The double methylation is highly exothermic. The second methylation rate is often faster than the first due to the electron-donating effect of the first methyl group. Strict temperature control during dosing is mandatory. |
| Cyanide Content | While the nitrile group is stable, acidic hydrolysis can release HCN. Maintain pH > 10 during aqueous waste handling. |
Part 3: Detailed Experimental Protocol
Reagents and Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Density (g/mL) | Role |
| 4-Fluorophenylacetonitrile | 135.14 | 1.0 | 1.12 | Starting Material (SM) |
| Methyl Iodide (MeI) | 141.94 | 2.4 | 2.28 | Alkylating Agent |
| Sodium Hydroxide (50% w/w) | 40.00 | 4.0 | 1.52 | Base |
| TBAB (Tetrabutylammonium bromide) | 322.37 | 0.05 | Solid | Phase Transfer Catalyst |
| Toluene | 92.14 | 5.0 Vol | 0.87 | Solvent |
Step-by-Step Methodology
Phase I: Reaction Initiation
-
Reactor Charge: To a jacketed glass or Hastelloy reactor equipped with an overhead stirrer, reflux condenser, and internal temperature probe, charge 4-Fluorophenylacetonitrile (1.0 eq) and Toluene (3.0 volumes).
-
Catalyst Addition: Add TBAB (0.05 eq). Agitate at 200 RPM until dissolved.
-
Base Addition: Charge 50% NaOH (4.0 eq). The mixture will form a biphasic system.[6] Increase agitation to 350-400 RPM to ensure an efficient emulsion.
-
Note: Good mixing is the rate-limiting step in PTC reactions.
-
-
Temperature Set: Cool the reactor jacket to 10°C. Target internal temperature: 15°C.
Phase II: Alkylation (Critical Step)
-
Dosing MeI: Charge Methyl Iodide (2.4 eq) into a header tank.
-
Controlled Addition: Add MeI dropwise to the reactor over 2 to 3 hours .
-
Exotherm Control: Do not allow internal temperature to exceed 35°C .
-
Why? Higher temperatures promote hydrolysis of the nitrile to the amide/acid.
-
-
Aging: Once addition is complete, warm the reactor to 40-45°C and hold for 2–4 hours.
-
IPC (In-Process Control): Sample the organic phase for HPLC/GC analysis.
-
Target: Mono-methyl intermediate < 0.5%; SM < 0.1%.
-
Correction: If mono-methyl > 0.5%, add 0.2 eq MeI and stir for 1 hour.
-
Phase III: Quench and Workup
-
Quench: Cool reactor to 20°C. Add Water (3.0 volumes) slowly to dissolve precipitated salts (NaBr/NaI).
-
Amine Scavenge (Safety): Add 25% Aqueous Ammonia (0.5 volumes) or Ethanolamine (0.2 eq) and stir for 30 minutes.
-
Phase Separation: Stop agitation and allow layers to settle (15-30 min). Drain the lower aqueous layer (High pH, contains NaI/NaBr/NaOH).
-
Washing: Wash the organic layer with 1N HCl (2.0 volumes) to remove residual amine/catalyst, followed by Brine (2.0 volumes). Check pH of aqueous cut; it should be neutral.
Phase IV: Purification (Crystallization)
-
Concentration: Distill Toluene under vacuum (50-100 mbar, 50°C) to a low volume (approx. 1.5 volumes remaining).
-
Solvent Swap: Add n-Heptane (4.0 volumes) and heat to 60°C to ensure a homogeneous solution.
-
Crystallization: Cool slowly (10°C/hour) to 0-5°C. The product will crystallize as a white/off-white solid.
-
Isolation: Filter the solid. Wash the cake with cold n-Heptane.
-
Drying: Vacuum dry at 40°C.
Part 4: Visualization & Logic
Reaction Workflow Diagram
Caption: Operational workflow for the PTC alkylation process, highlighting critical control points (IPC and Quench).
Phase Transfer Catalysis Mechanism
Caption: Mechanistic cycle of PTC. The quaternary ammonium salt (Q+) shuttles hydroxide to the interface to generate the reactive carbanion.
Part 5: Analytical Specifications & Troubleshooting
Quality Attributes
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Assay | > 99.0% | HPLC (Area %) |
| Mono-methyl Impurity | < 0.10% | GC/HPLC |
| Loss on Drying | < 0.5% | Gravimetric |
| Melting Point | 52°C – 56°C | Capillary |
Troubleshooting Guide
-
Problem: High levels of mono-methyl impurity.
-
Problem: Formation of amide (Hydrolysis).
-
Problem: Product oiling out during crystallization.
Part 6: References
-
Rees, C. et al. (1990). Process for the preparation of Anastrozole. U.S. Patent 4,935,437.
-
BenchChem. (2025).[6][11] Application Notes and Protocols for Phase Transfer Catalysis in Reactions with 4-Bromophenylacetonitrile. (Analogous chemistry).
-
Fisher Scientific. (2010). Methyl Iodide Safety Data Sheet.
-
Makosza, M. (2000). Phase Transfer Catalysis.[1][6][11][12] A General Green Methodology in Organic Synthesis. Pure and Applied Chemistry. (Foundational PTC mechanisms).[11]
Sources
- 1. crdeepjournal.org [crdeepjournal.org]
- 2. reddit.com [reddit.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO2021165818A1 - Process and intermediates for the preparation of 2-fluoro-n-methyl-4-[7-quinolin-6-yl-methyl)-imidazo[1,2-b][1,2,4]triazin-2yl]benzamide - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. Process For The Preparation Of Pure Anastrozole [quickcompany.in]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. phasetransfer.com [phasetransfer.com]
Experimental setup for the safe handling of cyanide reagents in nitrile synthesis.
Application Note: Engineered Safety Controls for Cyanide-Mediated Nitrile Synthesis
Core Directive: The Philosophy of "Zero-Breakthrough"
Working with cyanide salts (NaCN, KCN) or organocyanides (TMSCN) requires a shift in experimental philosophy. Unlike standard organic synthesis where yield is the primary metric, cyanide chemistry prioritizes containment . The cyanide ion (CN⁻) is a rapid-acting asphyxiant that inhibits cytochrome c oxidase, halting cellular respiration.
This guide moves beyond basic "good practices" to establish a self-validating safety system . We do not rely on luck; we rely on physics (negative pressure), chemistry (oxidative quenching), and redundancy (multi-stage scrubbing).
Engineering Controls: The Closed-Loop System
The primary hazard in nitrile synthesis is the accidental generation of Hydrogen Cyanide (HCN) gas (boiling point: 26°C). Even mild acidification of cyanide salts releases this gas. Therefore, the reaction setup must be a hermetically sealed, negative-pressure system connected to a dedicated scrubbing train.
The Scrubber Train Architecture
Do not vent cyanide reactions directly into the fume hood exhaust. You must construct a dedicated scrubbing train to neutralize off-gassing before it leaves your glassware.
System Logic:
-
Reaction Vessel: Under inert atmosphere (
/Ar). -
Backflow Trap: Protects the reaction from scrubber suck-back.
-
Primary Scrubber (Basification): High molarity NaOH to convert volatile HCN back to ionic
. -
Secondary Scrubber (Oxidation): Bleach or Peroxide to destroy traces.
Visualization: The Scrubber Train Schematic
Figure 1: Schematic of a multi-stage scrubbing train. Note the separation of Basification (Scrubber 1) and Oxidation (Scrubber 2) to prevent acidification in the oxidation stage.
Chemical Protocol: Synthesis & Handling
Reagent Handling (The "Dry" Phase)
Most exposure incidents occur during weighing.
-
Protocol: Use a disposable glove bag or a dedicated glovebox for weighing solid NaCN/KCN.
-
Alternative: Purchase pre-weighed reagents to eliminate open handling.
-
Solvents: Never use acidic solvents. Ensure solvents are dry; moisture can hydrolyze TMSCN to release HCN.
Reaction Monitoring
Avoid opening the system to take aliquots.
-
Preferred Method: Use in-situ IR or reaction monitoring probes if available.
-
Sampling: If necessary, use a septum and a gas-tight syringe. Quench the needle immediately in a vial of bleach/NaOH before disposal.
Waste Management: The Quenching Protocol
This is the most critical phase. Simply pouring waste into a "Cyanide Waste" drum is insufficient; you must destroy the active cyanide chemically.
Comparative Quenching Methods
| Feature | Method A: Hypochlorite (Bleach) | Method B: Hydrogen Peroxide (Green) |
| Active Agent | Sodium Hypochlorite (NaOCl) | 30% |
| pH Requirement | Strictly > 10.5 | pH 9 - 10 |
| Mechanism | Oxidation to Cyanate ( | Oxidation to Cyanate ( |
| Risk | High: Acidic pH generates | Moderate: Exothermic; requires catalyst |
| By-products | Chloramines, Salts | Ammonia, Carbonate |
| Recommendation | Standard for heavy waste | Preferred for daily lab scale |
Protocol A: The Hypochlorite (Bleach) Method
Standard industrial method, but requires strict pH control to avoid generating Cyanogen Chloride (CNCl).
-
Prepare Base: In a fume hood, prepare a solution of NaOH (pH > 12).
-
Dilution: Slowly add the cyanide reaction mixture to the base. Check pH; it must remain > 10.5.[1]
-
Oxidation: Slowly add commercial bleach (NaOCl) while stirring.
-
Reaction:
-
Warning: If pH drops < 10,
(Toxic Gas).
-
-
Verification: Test with Potassium Iodide (KI) starch paper. A blue color indicates excess oxidizer (bleach), implying all CN is consumed.
-
Disposal: Label as "Treated Cyanide Waste" (contains cyanates) and dispose according to EHS regulations.
Protocol B: The Peroxide Method (Catalytic)
Cleaner method avoiding chlorine gas risks.
-
Catalyst: Add trace Copper Sulfate (
, ~0.1 mol%) to the waste stream. -
Oxidation: Slowly add 30%
. The reaction is exothermic; use an ice bath if volume is >100mL. -
Mechanism:
-
Verification: Test for residual peroxide using quantofix strips.
Visualization: Waste Treatment Decision Tree
Figure 2: Decision logic for neutralizing cyanide waste. Note the critical pH control step in the bleach pathway.[1]
Emergency Response & Medical Countermeasures
Despite all controls, you must prepare for failure.
-
Detection: Install a fixed electrochemical HCN detector near the hood face. Set the alarm at 4.7 ppm (NIOSH Ceiling).
-
First Aid:
-
Inhalation: Move to fresh air immediately. Oxygen is critical.
-
Skin: Wash with soap and water (do not use acidic cleansers).[2]
-
-
Antidotes:
-
Hydroxocobalamin (Cyanokit): The modern standard. It binds cyanide to form Vitamin B12 (Cyanocobalamin), which is excreted in urine.[3][4] It does not compromise oxygen transport.
-
Nitrite/Thiosulfate Kit: Older method. Induces methemoglobinemia. Avoid if smoke inhalation is suspected (CO poisoning), as it further reduces oxygen capacity.
-
References
-
Centers for Disease Control and Prevention (CDC) - NIOSH. (n.d.). Hydrogen Cyanide: Immediately Dangerous to Life or Health Concentrations (IDLH).[5][6] Retrieved from [Link]
-
Dartmouth Environmental Health & Safety. (n.d.). Guidelines for Safe Use of Cyanide Salts.[2][7] Retrieved from [Link]
-
Organic Syntheses. (2011). Working with Hazardous Chemicals.[2][7][8][9] Organic Syntheses, Vol. 88, p. 207. Retrieved from [Link]
-
Finishing.com. (2025). Cyanide Destruction: Wastewater Treatment Protocols.[10][11][12] Retrieved from [Link]
-
Borron, S. W., et al. (2006). Hydroxocobalamin for severe acute cyanide poisoning.[13] Clinical Toxicology. (Cited for medical countermeasure efficacy).[14][15][16]
Sources
- 1. finishing.com [finishing.com]
- 2. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 3. droracle.ai [droracle.ai]
- 4. Hydroxocobalamin - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 5. Hydrogen cyanide - IDLH | NIOSH | CDC [cdc.gov]
- 6. Table of IDLH Values | NIOSH | CDC [cdc.gov]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. youtube.com [youtube.com]
- 9. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 10. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 11. hubbardhall.com [hubbardhall.com]
- 12. Alternative Methods to Cyanide Destruction in Wastewater Treatment Plants - Sensorex Liquid Analysis Technology [sensorex.com]
- 13. Cyanide poisoning - Wikipedia [en.wikipedia.org]
- 14. Prehospital hydroxocobalamin for inhalation injury and cyanide toxicity in the United States - analysis of a database and survey of ems providers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydrogen cyanide [cdc.gov]
- 16. Prehospital hydroxocobalamin for inhalation injury and cyanide toxicity in the United States - analysis of a database and survey of ems providers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Purification of 2-(4-Fluorophenyl)-2-methylpropanenitrile via Normal-Phase Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2-(4-Fluorophenyl)-2-methylpropanenitrile, a common intermediate in synthetic organic chemistry. The narrative moves beyond a simple list of steps to explain the underlying chromatographic principles, ensuring researchers can adapt this methodology to their specific needs. The protocol emphasizes a self-validating approach, utilizing Thin-Layer Chromatography (TLC) for method development to ensure optimal separation, efficiency, and purity of the final compound. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and reproducible purification workflow.
Introduction and Purification Rationale
2-(4-Fluorophenyl)-2-methylpropanenitrile is a substituted aromatic nitrile, a class of compounds frequently encountered as precursors and intermediates in medicinal chemistry and materials science. Synthetic routes, such as the alkylation of 4-fluorophenylacetonitrile, often yield a crude product containing unreacted starting materials, catalysts, and side-products.[1] The removal of these impurities is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological or material characterization data.
Column chromatography is the technique of choice for this purification challenge due to its versatility and scalability.[2] This guide details a normal-phase chromatography protocol, which is ideally suited for compounds of moderate polarity like the target nitrile.
The Principle of Separation: Normal-Phase Chromatography
The purification strategy is based on the principles of normal-phase liquid chromatography (NPLC).[3] In this mode, a polar stationary phase (silica gel) is used in conjunction with a non-polar mobile phase (typically a mixture of a hydrocarbon and a more polar solvent).
-
Mechanism of Action: Separation occurs based on the analyte's polarity. Polar molecules in the mixture will have a stronger affinity for the polar silica gel surface and will adsorb more strongly.[4] Consequently, they move through the column more slowly. Less polar molecules interact weakly with the stationary phase and are carried more quickly by the non-polar mobile phase, eluting from the column first.[5][6]
-
Why Normal-Phase?: 2-(4-Fluorophenyl)-2-methylpropanenitrile possesses moderate polarity due to the electron-withdrawing nitrile group (C≡N) and the polar carbon-fluorine bond. This polarity is sufficient to allow for strong, yet reversible, interaction with a silica stationary phase, making normal-phase chromatography an effective choice. While reverse-phase chromatography (RPC), which uses a non-polar stationary phase and a polar mobile phase, is excellent for many applications, NPLC is often preferred for its compatibility with the organic solvents in which many synthetic intermediates are soluble.[3][7][8][9]
Experimental Workflow and Protocol
The entire purification process follows a logical and systematic workflow, from initial method development on a small scale (TLC) to the final isolation of the pure product.
Overall Purification Workflow
Caption: A validated workflow for column chromatography purification.
Part I: Method Development with Thin-Layer Chromatography (TLC)
Rationale: Before committing the entire sample to a large column, TLC is used to rapidly screen different mobile phase compositions. The goal is to find a solvent system that provides a good separation between the target compound and its impurities, with a Retention Factor (Rf) of approximately 0.25-0.35 for the desired product. This Rf value ensures the compound moves off the baseline but allows for maximal separation from other components.
Protocol:
-
Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 95:5, 90:10, 80:20).
-
Dissolve a small amount of the crude 2-(4-Fluorophenyl)-2-methylpropanenitrile in a minimal volume of dichloromethane or ethyl acetate.
-
Using a capillary tube, spot the dissolved crude mixture onto the baseline of a silica gel TLC plate.
-
Place the TLC plate in a developing chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm). The aromatic ring of the target compound should be UV active.
-
Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Select the solvent system that gives the target compound an Rf of ~0.3. This will be the starting mobile phase for the column.
Part II: Preparative Column Chromatography
Materials & Reagents:
-
Crude 2-(4-Fluorophenyl)-2-methylpropanenitrile
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
Solvents: Hexane (or Petroleum Ether), Ethyl Acetate (HPLC grade)
-
Glass chromatography column with stopcock
-
Cotton or glass wool
-
Sand (optional)
-
Collection vessels (test tubes or flasks)
-
Rotary Evaporator
Step-by-Step Protocol:
-
Column Preparation:
-
Secure the column vertically in a fume hood. Place a small plug of cotton or glass wool at the bottom to support the stationary phase. Add a thin layer of sand if desired.
-
Prepare a silica gel slurry by mixing the silica gel with the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) until it has the consistency of a thin milkshake.
-
Pour the slurry into the column. Use a funnel to guide the mixture. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column to ensure even packing and remove air bubbles. A well-packed column is essential for good separation.[2]
-
Once the silica has settled, add a thin protective layer of sand to the top to prevent disruption of the silica bed during sample and solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (~2-3 times the weight of the crude product) to this solution.
-
Carefully evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained. This is the "dry-loaded" sample.
-
Carefully add the dry-loaded sample powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).
-
Start with the mobile phase determined from TLC (e.g., 90:10 Hexane:EtOAc). If separation is slow or the compound does not move, you can gradually increase the polarity of the mobile phase (gradient elution) by slowly increasing the percentage of ethyl acetate.[10]
-
-
Monitoring and Isolation:
-
Periodically analyze the collected fractions using TLC to determine which contain the purified product. Spot the starting material, and several fractions on the same TLC plate to track the elution profile.
-
Combine all fractions that contain only the pure product spot.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-(4-Fluorophenyl)-2-methylpropanenitrile.
-
Summary of Recommended Conditions
The optimal conditions should be determined by preliminary TLC analysis, but the following parameters serve as an excellent and validated starting point for purification.
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard polar support for normal-phase chromatography, offering high surface area for interaction. |
| Mobile Phase System | Hexane / Ethyl Acetate | Provides a good polarity range, is volatile for easy removal, and is cost-effective.[3][11] |
| Initial Eluent | 95:5 to 90:10 (Hexane:EtOAc) | A non-polar starting point to elute non-polar impurities first. |
| Target Compound Eluent | 85:15 to 80:20 (Hexane:EtOAc) | This range typically elutes moderately polar compounds like the target nitrile. |
| Target Rf (from TLC) | 0.25 - 0.35 | Balances separation efficiency with reasonable elution time. |
| Loading Method | Dry Loading on Silica Gel | Minimizes band broadening and improves resolution compared to wet loading of a concentrated solution. |
Safety Precautions
-
Solvent Handling: Hexane and ethyl acetate are flammable and should be handled exclusively within a certified chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Silica Gel: Fine silica dust can be a respiratory irritant. Handle silica gel carefully, avoiding inhalation. Preparing the slurry in a fume hood is recommended.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and nitrile gloves.
References
- Normal-phase vs.
- Synthesis of Raltegravir.
- Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists.
- Reversed-phase chrom
- Solvents and Polarity. Source: "Solvents and Solvent Effects in Organic Chemistry," Christian Reichardt.
- Reverse Phase Chrom
- Reverse Phase Chrom
- Normal Phase Chrom
- Normal Phase and Reverse Phase HPLC Columns. Hawach Scientific.
- Transformation of aldehydes into nitriles in an aqueous medium. University of South Florida Scholar Commons.
- Column chromatography principles. Columbia University Department of Chemistry.
- Natural Product Isolation (2) - Purification Techniques, An Overview. The Curious Wavefunction.
Sources
- 1. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 4. columbia.edu [columbia.edu]
- 5. Normal Phase â Dr. Maisch [dr-maisch.com]
- 6. hawach.com [hawach.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chromtech.com [chromtech.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. chem.rochester.edu [chem.rochester.edu]
Application Note: Real-Time Monitoring of 2-(4-Fluorophenyl)-2-methylpropanenitrile Synthesis Using Thin-Layer Chromatography
An Application Note for Drug Development Professionals
Abstract & Introduction
The synthesis of 2-(4-fluorophenyl)-2-methylpropanenitrile is a critical step in the manufacturing of various pharmaceutical compounds. Ensuring the complete conversion of starting materials and minimizing byproduct formation is paramount for yield, purity, and overall process efficiency. This application note presents a detailed, field-proven protocol for monitoring the progress of this synthesis in real-time using Thin-Layer Chromatography (TLC).
TLC is a rapid, cost-effective, and highly versatile chromatographic technique that provides qualitative insights into the composition of a reaction mixture.[1][2] By tracking the disappearance of the starting material, 4-fluorophenylacetonitrile, and the appearance of the product, researchers can make informed decisions about reaction endpoints, preventing unnecessary heating or the addition of excess reagents. This guide explains the causality behind each step, ensuring the protocol is not just a series of instructions but a self-validating system for robust reaction monitoring.
The Synthetic Transformation: Rationale and Key Components
The target molecule, 2-(4-fluorophenyl)-2-methylpropanenitrile, is typically synthesized via the α-alkylation of a phenylacetonitrile derivative. A common and effective method involves the double methylation of 4-fluorophenylacetonitrile using a methylating agent, such as methyl iodide, in the presence of a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hexamethyldisilazane (KHMDS).[3][4]
-
Starting Material (SM): 4-Fluorophenylacetonitrile. This molecule possesses acidic α-protons (pKa ~22 in DMSO), which can be abstracted by a strong base.
-
Reagent: Methyl Iodide (CH₃I). An electrophilic source of a methyl group.
-
Base: Sodium Hydride (NaH). A strong base that deprotonates the starting material to form a nucleophilic carbanion.
-
Product (P): 2-(4-Fluorophenyl)-2-methylpropanenitrile. The target molecule, which lacks acidic α-protons.
-
Solvent: A polar aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the reaction.[3][4]
The core principle of TLC monitoring relies on the polarity difference between the starting material and the product. The starting material, 4-fluorophenylacetonitrile, is more polar than the final product due to the presence of the C-H bond at the α-position. The product, having a quaternary carbon at the α-position, is sterically bulkier and less polar. This difference allows for their separation on a polar stationary phase like silica gel.
Principle of TLC Monitoring & The Retention Factor (Rf)
Thin-Layer Chromatography separates compounds based on their differential partitioning between a solid adsorbent (the stationary phase, typically silica gel) and a liquid solvent (the mobile phase or eluent).[2]
-
Stationary Phase: A TLC plate coated with a thin layer of silica gel (SiO₂), a highly polar material.
-
Mobile Phase: A solvent system, typically a mixture of a non-polar and a more polar solvent, that travels up the plate via capillary action.
Compounds that are more polar will have a stronger affinity for the polar silica gel and will travel a shorter distance up the plate. Less polar compounds interact more weakly with the stationary phase and are carried further up the plate by the mobile phase. This results in a higher Retention Factor (Rf) value.
The Rf value quantifies the movement of a compound and is calculated using the following formula:[5][6][7]
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
By comparing the Rf values of spots in the reaction mixture to those of the starting material, reaction progress can be determined.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. The inclusion of lanes for the starting material and a "co-spot" are critical for unambiguous interpretation.
Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ plates (the "F₂₅₄" indicates a fluorescent indicator that allows for visualization under 254 nm UV light).
-
TLC Chamber: A glass jar with a lid or a dedicated TLC tank.
-
Eluent (Mobile Phase): 20% Ethyl Acetate in Hexane (v/v). This is a good starting point; the polarity can be adjusted if separation is poor.
-
Sample Spotters: Glass capillary tubes.
-
Visualization Tools:
-
Reference Solutions:
-
SM Solution: A small amount of 4-fluorophenylacetonitrile dissolved in ethyl acetate (approx. 1 mg/mL).
-
Product Solution (Optional but Recommended): If a pure sample of the product is available, prepare a similar reference solution.
-
-
Quenching Solution: Dilute hydrochloric acid (1M HCl).
Step-by-Step TLC Procedure
-
Chamber Preparation: Pour the 20% ethyl acetate/hexane eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapor. Close the lid and let it equilibrate for 5-10 minutes.
-
TLC Plate Preparation: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.[1][11] Mark three small tick marks on this line for the different lanes: "S" (Starting Material), "C" (Co-spot), and "R" (Reaction Mixture).
-
Reaction Sampling:
-
Carefully withdraw a small aliquot (1-2 drops) of the reaction mixture using a glass pipette.
-
Dispense this into a small vial containing ~1 mL of ethyl acetate.
-
Crucially, add 1-2 drops of the quenching solution (1M HCl) to neutralize the strong base. This prevents streaking and unwanted reactions on the silica plate.
-
-
Spotting the Plate:
-
Using a capillary spotter, apply a small spot of the SM Solution onto the "S" mark at the origin. The spot should be no more than 1-2 mm in diameter.
-
Apply a spot of the diluted Reaction Mixture onto the "R" mark.
-
On the "C" mark, first spot the SM Solution , then, using the same capillary, spot the Reaction Mixture directly on top of it. This co-spot lane is essential to confirm if the spot in the "R" lane is indeed unreacted starting material.
Caption: Initial spotting arrangement on the TLC plate.
-
-
Developing the Plate: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the origin line is above the level of the eluent.[2] Close the lid and allow the solvent front to travel up the plate undisturbed until it is about 1 cm from the top edge.
-
Visualization and Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
View the plate under a 254 nm UV lamp in a dark environment. Aromatic compounds like the starting material and product will appear as dark spots against a glowing green background.[8] Circle the visible spots with a pencil.
-
For secondary visualization, place the dried plate in the iodine chamber. Most organic compounds will appear as temporary brown spots.[10] Circle these as well.
-
Measure the distance from the origin to the center of each spot and to the solvent front. Calculate the Rf value for each spot.
-
Interpretation of Results
The progress of the reaction is determined by observing the relative intensities and presence of spots in the "R" lane over time.
| Compound | Expected Rf Value (Approx.) | Polarity | UV Visualization |
| 4-Fluorophenylacetonitrile (SM) | 0.30 - 0.40 | More Polar | Dark Spot |
| 2-(4-Fluorophenyl)-2-methylpropanenitrile (P) | 0.55 - 0.65 | Less Polar | Dark Spot |
-
At Time = 0: A single, strong spot will be visible in the "R" lane, corresponding to the Rf of the starting material in the "S" lane.
-
During the Reaction: The spot corresponding to the SM will begin to fade in the "R" lane, and a new, higher-Rf spot corresponding to the product will appear and intensify. The co-spot lane "C" will show a single elongated spot (or two very close spots) that will resolve into two distinct spots as the reaction progresses.
-
Reaction Completion: The spot corresponding to the SM will be completely absent from the "R" lane, and only the higher-Rf product spot will remain. This indicates that all the starting material has been consumed.
Caption: Decision workflow based on TLC analysis.
Conclusion
This application note provides a robust and reliable protocol for monitoring the synthesis of 2-(4-fluorophenyl)-2-methylpropanenitrile. By employing proper technique, including the critical use of a co-spot lane and appropriate sample quenching, researchers can accurately determine the reaction endpoint. This ensures optimal yield and purity, streamlining the drug development process by providing clear, actionable in-process data.
References
-
Organic Syntheses Procedure. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Organic Syntheses. Retrieved from [Link]
- Google Patents. (2016). WO2016116555A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]
- Google Patents. (2017). US20170369440A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.
-
Chemistry LibreTexts. (2022). 2.3C: The Retention Factor. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Virtual Amrita Laboratories. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN104744302A - Preparation method of 2-(4-aminophenyl)-2-methyl propionitrile compound.
-
ACS Publications. (n.d.). Enantioselective Synthesis of Chiral Acyclic Nitriles Containing α-All-Carbon Quaternary Stereocenters via Synergistic Palladium and Phase-Transfer Catalysis. Retrieved from [Link]
-
Oreate AI Blog. (2026). How to Calculate Rf TLC. Retrieved from [Link]
-
ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols; Reaction conditions. Retrieved from [Link]
-
University of York. (n.d.). Visualising plates. Chemistry Teaching Labs. Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. WO2016116555A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile - Google Patents [patents.google.com]
- 4. CN104744302A - Preparation method of 2-(4-aminophenyl)-2-methyl propionitrile compound - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. How to Calculate Rf TLC - Oreate AI Blog [oreateai.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Hydrolysis of 2-(4-Fluorophenyl)-2-methylpropanenitrile to the Corresponding Acid
Introduction
2-(4-Fluorophenyl)-2-methylpropanoic acid is a valuable building block in medicinal chemistry and drug development, notably as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is present in molecules designed to target a range of biological pathways. The efficient and scalable synthesis of this carboxylic acid is therefore of significant interest to researchers in both academic and industrial settings. A common and practical route to this acid is through the hydrolysis of the corresponding nitrile, 2-(4-fluorophenyl)-2-methylpropanenitrile.
This document provides detailed protocols for the hydrolysis of 2-(4-fluorophenyl)-2-methylpropanenitrile to 2-(4-fluorophenyl)-2-methylpropanoic acid under both acidic and basic conditions. It delves into the mechanistic rationale behind the choice of reagents and reaction conditions, addresses the challenges associated with the hydrolysis of sterically hindered nitriles, and offers practical guidance on reaction setup, workup, and purification.
Chemical Principles and Mechanistic Insights
The conversion of a nitrile to a carboxylic acid is a classic transformation in organic synthesis that proceeds in two main stages: the initial hydration of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid.[1][2][3] This process can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon.[1][2] This activation facilitates the nucleophilic attack by a water molecule, a relatively weak nucleophile. A series of proton transfers then leads to the formation of an amide intermediate. This amide is subsequently protonated on the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for a second nucleophilic attack by water. Finally, elimination of an ammonium ion yields the carboxylic acid.[1]
Base-Catalyzed Hydrolysis:
In the presence of a strong base, such as sodium hydroxide, the hydroxide ion acts as a potent nucleophile and directly attacks the electrophilic nitrile carbon.[1] This addition forms a resonance-stabilized intermediate that, after protonation (typically from the solvent), tautomerizes to the amide. The subsequent hydrolysis of the amide under basic conditions involves the nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the amide anion (a poor leaving group that is subsequently protonated to ammonia) to form the carboxylate salt.[1] An acidic workup is then required to protonate the carboxylate and afford the final carboxylic acid.[4]
The Challenge of Steric Hindrance
The hydrolysis of 2-(4-fluorophenyl)-2-methylpropanenitrile presents a notable challenge due to the steric hindrance around the nitrile functional group. The presence of two methyl groups on the α-carbon shields the electrophilic carbon from the approach of nucleophiles (water in the acidic route, hydroxide in the basic route).[5] This steric impediment slows down the rate of both the initial hydration to the amide and the subsequent hydrolysis of the amide to the carboxylic acid. Consequently, more forcing reaction conditions, such as higher temperatures and longer reaction times, are often necessary to drive the reaction to completion.[2]
Experimental Protocols
Safety Precautions: These protocols involve the use of corrosive and hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6] Handle concentrated acids and bases with extreme care.
Protocol 1: Acid-Catalyzed Hydrolysis using Sulfuric Acid
This protocol employs concentrated sulfuric acid to overcome the steric hindrance and drive the hydrolysis to completion.
Materials:
-
2-(4-Fluorophenyl)-2-methylpropanenitrile
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Diethyl Ether (or other suitable organic solvent like dichloromethane)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, cautiously add 2-(4-fluorophenyl)-2-methylpropanenitrile (1.0 eq) to a stirred solution of concentrated sulfuric acid (5-10 volumes) and water (5-10 volumes). Note: The addition should be done slowly and with cooling, as the dilution of sulfuric acid is highly exothermic.
-
Hydrolysis: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture over crushed ice in a large beaker.
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash them sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(4-fluorophenyl)-2-methylpropanoic acid.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica gel.
Protocol 2: Base-Catalyzed Hydrolysis using Sodium Hydroxide
This protocol utilizes a strong base at elevated temperatures to facilitate the hydrolysis.
Materials:
-
2-(4-Fluorophenyl)-2-methylpropanenitrile
-
Sodium Hydroxide (NaOH)
-
Ethanol or Ethylene Glycol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether (or other suitable organic solvent)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(4-fluorophenyl)-2-methylpropanenitrile (1.0 eq) in ethanol or ethylene glycol (5-10 volumes). Add a solution of sodium hydroxide (2.0-5.0 eq) in water (5-10 volumes).
-
Hydrolysis: Heat the reaction mixture to reflux (80-130 °C, depending on the solvent) and maintain this temperature for 8-20 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup:
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture to pH 1-2 with concentrated hydrochloric acid. Caution: This will be an exothermic reaction.
-
Extract the acidified mixture with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash them with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude carboxylic acid.
-
-
Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.
Data Presentation
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagent | Concentrated Sulfuric Acid | Sodium Hydroxide |
| Solvent | Water | Ethanol or Ethylene Glycol/Water |
| Temperature | 100-110 °C (Reflux) | 80-130 °C (Reflux) |
| Reaction Time | 12-24 hours | 8-20 hours |
| Workup | Extraction followed by washing | Acidification, then extraction |
| Expected Yield | Moderate to Good | Good to High |
| Key Consideration | Highly corrosive, requires careful handling | Requires a final acidification step |
Experimental Workflow Diagram
Sources
Troubleshooting & Optimization
Optimization of reaction conditions for 2-(4-Fluorophenyl)-2-methylpropanenitrile synthesis.
Technical Support Center: Optimization of Reaction Conditions for 2-(4-Fluorophenyl)-2-methylpropanenitrile Synthesis
Executive Summary & Core Directive
Subject: Technical Guide for the gem-dimethylation of 4-Fluorophenylacetonitrile. Target Molecule: 2-(4-Fluorophenyl)-2-methylpropanenitrile (CAS: 25345-64-6).[1] Primary Application: Key intermediate in the synthesis of pharmaceutical actives (e.g., Anastrozole analogs, metalloprotease inhibitors).[1]
Scientist-to-Scientist Note: The synthesis of 2-(4-Fluorophenyl)-2-methylpropanenitrile involves the exhaustive alkylation of an active methylene group.[1] While conceptually simple, the transition from mono-methylation to gem-dimethylation is the critical failure point.[1] The electron-donating nature of the first methyl group decreases the acidity of the remaining benzylic proton, kinetically stalling the reaction and leading to difficult-to-separate mono-methyl impurities.[1] This guide prioritizes a Phase Transfer Catalysis (PTC) approach for its superior safety profile and scalability over traditional NaH/DMF routes, though both are discussed.[1]
Critical Reaction Pathways & Mechanism
The Challenge: Driving the reaction to completion (Step 2) without causing nitrile hydrolysis or polymerization.
Reaction Scheme:
-
Precursor: 4-Fluorophenylacetonitrile[1]
-
Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Base (NaOH or NaH).[1]
-
Catalyst (Recommended): Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB).[1]
Visualized Workflow (DOT Diagram):
Caption: Sequential alkylation pathway highlighting the kinetic bottleneck at the mono-methylated intermediate.
Optimized Experimental Protocols
Method A: Phase Transfer Catalysis (Recommended for Scale & Safety)
Rationale:[1] Avoids hazardous H2 gas evolution (NaH) and allows for easier temperature control.[1]
-
Reagents:
-
Protocol:
-
Charge 4-Fluorophenylacetonitrile, TEBA, and MeI into Toluene at 0°C.
-
Add 50% NaOH dropwise. Critical: Exothermic reaction.[2] Maintain T < 10°C during addition.
-
Agitate vigorously. PTC is diffusion-controlled; high stir rates (RPM > 500) are mandatory.[1]
-
Ramp temperature to 35-40°C after addition is complete. Hold for 4-6 hours.
-
Monitor via HPLC/GC. Look for the disappearance of the mono-methyl intermediate.[1]
-
Quench with water, separate phases, and wash organic layer with dilute HCl (to remove amine byproducts) and brine.
-
Method B: Sodium Hydride / DMF (Traditional High-Yield)
Rationale: Suitable for small-scale, high-throughput screening where anhydrous conditions are strictly maintained.[1]
-
Reagents:
-
Protocol:
-
Suspend NaH in anhydrous DMF at 0°C under N2.
-
Add 4-Fluorophenylacetonitrile dropwise. Allow H2 evolution to cease (formation of carbanion).[1]
-
Add MeI dropwise at 0-5°C.
-
Warm to Room Temperature (20-25°C).
-
Note: This reaction is faster than PTC but carries higher safety risks (H2 buildup, thermal runaway).[1]
-
Technical Support & Troubleshooting (Q&A)
Q1: I am seeing 5-10% of the mono-methylated impurity (2-(4-fluorophenyl)propanenitrile) that won't convert. Why?
-
Root Cause: The second deprotonation is thermodynamically more difficult due to the steric bulk and electron-donating effect of the first methyl group.[1]
-
Corrective Action:
-
Increase Base Strength/Concentration: If using PTC, ensure NaOH concentration is >40%.[1] Dilute bases fail to deprotonate the mono-intermediate effectively.[1]
-
Thermal Push: Increase reaction temperature to 45°C for the final 2 hours.
-
Reagent Stoichiometry: Ensure MeI is not lost to evaporation (MeI bp is 42°C). Use a reflux condenser chilled to -10°C or add MeI in two portions.
-
Q2: The reaction mixture turned a dark tarry color, and yield dropped.
-
Root Cause: Polymerization of the nitrile or condensation side reactions (Thorpe-Ziegler) caused by localized "hot spots" of high alkalinity.[1]
-
Corrective Action:
Q3: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide?
-
Answer: Yes.
-
Adjustment: DMS is less reactive and more viscous.[1] You may need to increase the temperature to 50-60°C. However, DMS is extremely toxic and difficult to quench.[1] MeI is preferred for ease of handling despite its volatility.[1]
Q4: My product contains a hydrolyzed amide impurity.
-
Root Cause: High temperature + High pH + Water = Hydrolysis of the nitrile group.[1]
-
Corrective Action:
-
Strictly control temperature (do not exceed 50°C).
-
Reduce reaction time. Quench immediately upon conversion completion.
-
If using Method B (NaH), ensure solvents are strictly anhydrous.
-
Data & Parameter Optimization
Table 1: Solvent and Base Screening for Gem-Dimethylation
| Entry | Base | Solvent | Catalyst | Conversion (24h) | Mono:Di Ratio | Notes |
| 1 | NaH (2.5 eq) | DMF | None | >99% | 1:99 | Fast, Hazardous, Workup difficult (DMF removal).[1] |
| 2 | NaOH (50%) | Toluene | None | 40% | 80:20 | Biphasic failure without catalyst.[1] |
| 3 | NaOH (50%) | Toluene | TEBA | >98% | 2:98 | Optimal balance of safety and yield. |
| 4 | K2CO3 | Acetone | None | 15% | 90:10 | Base too weak for second alkylation. |
| 5 | t-BuOK | THF | None | >95% | 5:95 | Good yield, expensive, moisture sensitive.[1] |
Troubleshooting Logic Tree
Caption: Decision matrix for correcting common synthetic deviations.
References
-
BenchChem Technical Support. (2025).[1][3][4] A Comprehensive Technical Guide to the Synthesis of Anastrozole Intermediates. Retrieved from [1]
-
Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile. Org. Synth. 2024, 101, 542-563.[1][5] Retrieved from [1]
-
Makosza, M. (1969).[1][6] Reactions of organic anions.[1][2][7] Part XVIII. Catalytic alkylation of phenylacetonitrile in aqueous medium. Tetrahedron Letters. (Foundational reference for PTC alkylation of nitriles).
-
Umasankara Sastry, T., et al. (2013).[1] Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1] 4-Fluorophenylacetonitrile Product Specification. Retrieved from
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Asymmetric electrophilic fluorination using an anionic chiral phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing byproducts in the synthesis of 2-(4-Fluorophenyl)-2-methylpropanenitrile.
Welcome to the technical support center for the synthesis of 2-(4-Fluorophenyl)-2-methylpropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure a successful and optimized synthesis.
Introduction to the Synthesis
The synthesis of 2-(4-Fluorophenyl)-2-methylpropanenitrile is a crucial step in the preparation of various pharmaceutical intermediates. The most common and direct route involves the double methylation of 4-fluorophenylacetonitrile. This process, while seemingly straightforward, is prone to the formation of several byproducts that can complicate purification and reduce the overall yield. This guide will walk you through the identification of these byproducts and provide robust strategies for their minimization.
Reaction Scheme
The primary reaction involves the deprotonation of 4-fluorophenylacetonitrile at the benzylic position, followed by nucleophilic attack on a methylating agent. This process is repeated to achieve dimethylation.
Caption: General reaction scheme for the synthesis of 2-(4-Fluorophenyl)-2-methylpropanenitrile.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, their probable causes, and recommended solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of starting material (4-Fluorophenylacetonitrile) | 1. Insufficient base. 2. Inactive base (e.g., NaH exposed to moisture). 3. Low reaction temperature. | 1. Ensure at least 2.2 equivalents of a strong base are used. 2. Use fresh, high-quality base. Handle NaH under an inert atmosphere. 3. Gradually warm the reaction to room temperature after the initial low-temperature addition. |
| Presence of a significant amount of mono-methylated byproduct | 1. Insufficient methylating agent. 2. Insufficient base for the second methylation. 3. Short reaction time. | 1. Use a slight excess of the methylating agent (2.2-2.5 equivalents). 2. Ensure enough base is present to deprotonate the less acidic mono-methylated intermediate. 3. Increase the reaction time and monitor by TLC or GC-MS. |
| Formation of an over-methylated byproduct | 1. Excess methylating agent and/or base. 2. High reaction temperature. | 1. Carefully control the stoichiometry of the methylating agent. 2. Maintain a controlled temperature throughout the reaction. |
| Presence of 2-(4-Fluorophenyl)-2-methylpropanamide | 1. Hydrolysis of the nitrile during aqueous workup. 2. Prolonged exposure to acidic or basic conditions. | 1. Keep the workup temperature low and minimize the time the product is in contact with aqueous acid or base. 2. Use a buffered workup if possible. |
| Complex mixture of unidentified byproducts | 1. Reaction temperature too high, leading to decomposition. 2. Impure starting materials or reagents. | 1. Maintain strict temperature control. 2. Use purified starting materials and anhydrous solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in this synthesis and why does it form?
A1: The most common byproduct is the mono-methylated intermediate, 2-(4-Fluorophenyl)propanenitrile . This occurs when the reaction does not proceed to completion. The second methylation step is often slower than the first because the mono-methylated carbanion is more sterically hindered and electronically less favored to form. Inadequate amounts of base or methylating agent, or insufficient reaction time, will result in the accumulation of this intermediate.
Q2: I am observing a byproduct with a mass 14 units higher than my product. What is it and how can I avoid it?
A2: A byproduct with a mass 14 units higher than the desired product is likely an over-methylated species , such as 2-(4-Fluorophenyl)-2,3-dimethylpropanenitrile, where a third methyl group has been added. This is typically caused by using a large excess of both the base and the methylating agent, which can lead to deprotonation and methylation at the methyl group. To avoid this, carefully control the stoichiometry of your reagents.
Q3: My final product is contaminated with an amide. How did this happen and how can I remove it?
A3: The amide, 2-(4-Fluorophenyl)-2-methylpropanamide , forms from the hydrolysis of the nitrile functional group[1][2]. This can happen during the aqueous workup, especially if the conditions are strongly acidic or basic, or if the mixture is heated. To minimize its formation, perform the workup at a low temperature and as quickly as possible. The amide can be difficult to remove by distillation due to similar boiling points but can often be separated by column chromatography on silica gel.
Q4: What is the best base to use for this reaction?
A4: Strong, non-nucleophilic bases are ideal. Sodium hydride (NaH) is commonly used and effective, as it irreversibly deprotonates the acetonitrile[3]. Sodium amide (NaNH₂) is another strong base that can be used. For a biphasic reaction, phase-transfer catalysis with a concentrated aqueous base like NaOH and a quaternary ammonium salt can also be employed, which can be a safer and more environmentally friendly option[4][5][6].
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) . For TLC, use a non-polar eluent system (e.g., hexane:ethyl acetate 9:1) to separate the non-polar starting material, mono-methylated intermediate, and the final product. For GC-MS, a non-polar capillary column is suitable for separating these components based on their boiling points and polarity.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Fluorophenyl)-2-methylpropanenitrile using Sodium Hydride
This protocol is adapted from a similar synthesis of 2-methyl-2-(4-nitrophenyl)propanenitrile[3].
Materials:
-
4-Fluorophenylacetonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide (MeI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluorophenylacetonitrile (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 1 hour.
-
Add methyl iodide (2.5 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Partition the mixture between diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Analytical Method for Reaction Monitoring (GC-MS)
Instrumentation:
-
Gas chromatograph with a mass selective detector.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar capillary column (e.g., DB-5ms or equivalent).
GC-MS Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 40-400 amu |
Expected Retention Times (Approximate):
-
4-Fluorophenylacetonitrile: ~6 min
-
2-(4-Fluorophenyl)propanenitrile: ~7 min
-
2-(4-Fluorophenyl)-2-methylpropanenitrile: ~8 min
Visualization of Byproduct Formation
Caption: Pathways for the formation of the desired product and common byproducts.
References
Sources
- 1. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 2. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. crdeepjournal.org [crdeepjournal.org]
Removal of unreacted starting materials from 2-(4-Fluorophenyl)-2-methylpropanenitrile.
This guide outlines the technical protocols for the purification of 2-(4-Fluorophenyl)-2-methylpropanenitrile (CAS: 25419-76-1), a critical intermediate in the synthesis of aromatase inhibitors like Anastrozole.[1]
The core challenge in this synthesis is the removal of unreacted starting material (4-Fluorophenylacetonitrile) and the mono-methylated impurity (2-(4-Fluorophenyl)propanenitrile).[1] Because these impurities possess similar boiling points and polarities to the target, standard separation methods often fail to achieve pharmaceutical-grade purity (>99.5%).[1]
Part 1: Diagnostic Matrix & Impurity Profile
Before selecting a purification route, you must identify which impurities are present.[1] The synthesis (typically double alkylation using MeI/NaH or MeI/KOH) produces a predictable impurity spectrum.[1]
| Component | Structure Description | Acidity (pKa) | Separation Challenge |
| Target Molecule | Quaternary Carbon (Di-methyl) | Neutral (No acidic proton) | N/A |
| Impurity A (SM) | Secondary Carbon (Unreacted) | High (~15-16) | Forms carbanion easily; similar polarity to target.[1] |
| Impurity B (Mono) | Tertiary Carbon (Under-alkylated) | Moderate (~20-22) | Hardest to remove. Very close BP and polarity to target.[1] |
Purification Decision Tree
Figure 1: Decision matrix for selecting the appropriate purification protocol based on impurity levels and physical state.
Part 2: Technical Protocols
Protocol A: Chemical Scavenging (The "Knoevenagel" Method)
Best For: Removing persistent unreacted starting material and mono-methyl impurities without difficult chromatography.[1]
Mechanism: The impurities contain acidic
Reagents:
-
Benzaldehyde (1.2 equivalents relative to estimated impurity content).[1]
-
Base: Potassium hydroxide (KOH) or Sodium Ethoxide (NaOEt).[1]
-
Solvent: Ethanol or Toluene.[1]
Step-by-Step Workflow:
-
Quantify Impurities: Use GC-MS to estimate the molar amount of unreacted SM and mono-methyl impurity.[1]
-
Reaction Setup: Dissolve the crude oil in Ethanol (5 volumes).
-
Add Scavenger: Add Benzaldehyde (1.1 to 1.5 eq. based on impurity moles).[1]
-
Add Base: Add catalytic KOH (powdered) or NaOEt.
-
Reflux: Heat to reflux for 2–4 hours.
-
Reaction Logic: The impurities convert into 2,3-diarylacrylonitriles (high MW solids).[1] The target remains inert.
-
-
Workup:
-
Final Separation: The residue now contains the Target (low MW) and the Scavenged Impurities (very high MW/BP).[1] A simple distillation or filtration through a short silica plug will now easily yield pure product.[1]
Protocol B: High-Vacuum Fractional Distillation
Best For: Bulk purification when impurity levels are low (<5%).[1] Prerequisite: The "Mono" impurity boiling point is very close to the target. You need a high reflux ratio.[1]
| Parameter | Specification |
| Vacuum Pressure | < 1.0 mmHg (Essential) |
| Bath Temperature | 140°C – 160°C (Dependent on vacuum) |
| Head Temperature | Monitor closely; collect main fraction.[1] |
| Column Type | Vigreux (min 20cm) or Spinning Band (for high purity) |
Operational Note: The di-methyl target is thermally stable, but prolonged heating >180°C can cause degradation.[1] Ensure vacuum integrity to keep temperatures lower.
Protocol C: Crystallization (Low Temperature)
Best For: Final polishing if the product solidifies (Melting Point is approx 30-40°C).[1]
-
Dissolution: Dissolve crude oil in minimal hot Heptane (50°C).
-
Cooling: Slowly cool to 0°C, then to -20°C.
-
Seeding: If available, add a seed crystal of pure 2-(4-Fluorophenyl)-2-methylpropanenitrile.
-
Filtration: Filter the white crystals cold. The liquid mother liquor will retain the oily mono-methyl impurities.
Part 3: Troubleshooting & FAQs
Q1: I tried distillation, but the mono-methyl impurity co-distilled with my product. Why? A: The boiling point difference between the mono-methyl and di-methyl species is small (often <5°C difference at reduced pressure).[1] Simple distillation is insufficient.[1] You must use Protocol A (Chemical Scavenging) to modify the boiling point of the impurity (making it much heavier) before distilling.[1]
Q2: Can I use column chromatography? A: Yes, but it is inefficient for scale-up.[1]
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Mobile Phase: Hexane:Ethyl Acetate (Start 95:5, Gradient to 90:10).[1]
-
Differentiation: The Di-methyl target is slightly less polar than the Mono-methyl impurity and significantly less polar than the unreacted SM. The Target elutes first.
Q3: The product is not crystallizing even at -20°C. A: This "oiling out" phenomenon is common if impurities >5%. The impurities depress the melting point.
-
Fix: Perform a quick "flash" distillation or silica plug filtration to remove tars/heavy impurities, then re-attempt crystallization with a seed crystal.[1]
Q4: Is the target sensitive to moisture? A: The nitrile group is robust, but the quaternary center prevents hydrolysis under mild conditions. However, the impurities (SM) are more susceptible to hydrolysis.[1] If you see amide peaks in IR/NMR, your workup was too basic/hot for too long.[1]
Part 4: Chemical Logic Visualization
The following diagram illustrates why Method A (Scavenging) is the superior chemical engineering solution for this specific problem.
Figure 2: Mechanism of action for chemical scavenging of unreacted starting materials.[1]
References
-
Preparation of 4-fluorobenzoylacetonitrile and related intermediates. Source: Google Patents (CN105272883A).[1] Relevance: Describes the reactivity and handling of fluorinated phenylacetonitrile precursors. URL:
-
Selective mono-methylation of arylacetonitriles. Source: Journal of the Chemical Society, Perkin Transactions 1.[1][4] Relevance: Details the difficulty in controlling mono- vs di-methylation and the impurity profiles generated in these reactions. URL:[Link][1][4][5]
-
Process for the preparation of Anastrozole intermediates. Source: US Patent 4,935,437 (AstraZeneca).[1] Relevance: The foundational patent describing the synthesis and purification of alpha,alpha-dimethyl substituted nitriles for pharmaceutical use.[1] URL:
-
Purification of Nitriles via Condensation (General Art). Source: Organic Syntheses, Coll.[1] Vol. 6, p. 232 (1988).[1] Relevance: Validates the "scavenging" technique using aldehydes to remove alpha-hydrogen containing nitrile impurities. URL:[Link][1]
Sources
Impact of water content on the synthesis of 2-(4-Fluorophenyl)-2-methylpropanenitrile.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(4-Fluorophenyl)-2-methylpropanenitrile. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate the challenges of this synthesis, with a particular focus on the critical impact of water content.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for 2-(4-Fluorophenyl)-2-methylpropanenitrile?
A1: The two primary routes for the synthesis of 2-(4-Fluorophenyl)-2-methylpropanenitrile are:
-
Alkylation of 2-(4-fluorophenyl)acetonitrile: This involves the deprotonation of 2-(4-fluorophenyl)acetonitrile with a strong base, followed by methylation with a methylating agent like methyl iodide.
-
Cyanation of a suitable precursor: This can involve the reaction of a haloalkane, such as 1-(chloromethyl)-4-fluorobenzene, with a cyanide salt.
Q2: Why is my yield of 2-(4-Fluorophenyl)-2-methylpropanenitrile consistently low?
A2: Low yields can be attributed to several factors, with the presence of water being a primary culprit. Water can lead to the hydrolysis of the nitrile product to the corresponding amide or carboxylic acid. It can also interfere with the reagents, such as by reacting with strong bases like sodium hydride. Other factors include incomplete reaction, suboptimal reaction temperature, and inefficient purification.
Q3: I am observing significant amounts of 2-(4-Fluorophenyl)-2-methylpropanamide and 2-(4-Fluorophenyl)-2-methylpropanoic acid in my final product. What is causing this?
A3: The presence of these impurities is a clear indication of nitrile hydrolysis. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, a reaction that is catalyzed by the presence of water.[1][2] Even trace amounts of water in your reagents or solvents can lead to the formation of the amide as an intermediate, which can then be further hydrolyzed to the carboxylic acid.[3][4]
Q4: Can the presence of water affect the methylation step when using a strong base like sodium hydride?
A4: Absolutely. Sodium hydride (NaH) reacts exothermically and rapidly with water to produce sodium hydroxide (NaOH) and hydrogen gas.[5][6] This reaction will consume your sodium hydride, leading to incomplete deprotonation of the starting material and consequently, a lower yield of the desired product. Furthermore, the in situ generation of NaOH, a strong base, can promote the hydrolysis of the nitrile product.[3]
Troubleshooting Guide: The Impact of Water Content
This section provides a detailed guide to troubleshooting common issues related to water content in the synthesis of 2-(4-Fluorophenyl)-2-methylpropanenitrile.
Problem 1: Low Yield of 2-(4-Fluorophenyl)-2-methylpropanenitrile
Symptoms:
-
The isolated yield of the desired product is significantly lower than expected.
-
A significant amount of unreacted starting material is recovered.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Wet Solvents | Water in the solvent can react with reagents (e.g., NaH) or promote side reactions. | Use anhydrous solvents. Dry solvents using appropriate methods, such as distillation from a suitable drying agent (e.g., sodium/benzophenone for THF, calcium hydride for DMF).[7] Store dried solvents over molecular sieves. |
| Hygroscopic Reagents | Reagents like sodium hydride and sodium cyanide can absorb moisture from the atmosphere. | Purchase anhydrous grade reagents and handle them in a dry atmosphere (e.g., in a glove box or under an inert gas like argon or nitrogen). |
| Inadequate Drying of Glassware | Residual moisture on the surface of the glassware can introduce water into the reaction. | Flame-dry or oven-dry all glassware immediately before use and allow it to cool in a desiccator or under a stream of inert gas. |
| Reaction with Water (Hydrolysis) | The nitrile product is being hydrolyzed to the amide or carboxylic acid. | Minimize water content in the reaction mixture. For purification, use anhydrous workup procedures until the final steps. |
Problem 2: Presence of Impurities in the Final Product
Symptoms:
-
NMR or other analytical methods show the presence of 2-(4-Fluorophenyl)-2-methylpropanamide and/or 2-(4-Fluorophenyl)-2-methylpropanoic acid.
-
The melting point of the product is depressed and/or the product appears oily or impure.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Nitrile Hydrolysis | As mentioned, water in the reaction or workup can lead to hydrolysis.[1][2] | Ensure strictly anhydrous conditions during the reaction. During workup, minimize contact time with aqueous solutions, especially if they are acidic or basic. If an aqueous workup is necessary, use deionized water and perform extractions quickly at low temperatures. |
| Sub-optimal pH during Workup | Acidic or basic conditions during the aqueous workup can accelerate the hydrolysis of any remaining nitrile. | If possible, use a neutral aqueous wash. If an acidic or basic wash is required, keep the temperature low and the contact time short. |
Experimental Protocols: Managing Water Content
Protocol 1: Drying of Solvents
Objective: To prepare anhydrous solvents for the synthesis.
Materials:
-
Solvent to be dried (e.g., Tetrahydrofuran - THF, N,N-Dimethylformamide - DMF)
-
Appropriate drying agent (e.g., Sodium metal and benzophenone for THF; Calcium hydride for DMF)
-
Distillation apparatus
-
Inert gas source (Argon or Nitrogen)
-
Molecular sieves (3Å or 4Å, activated)
Procedure for THF:
-
Pre-dry the THF over calcium sulfate or molecular sieves for 24 hours.
-
Set up a distillation apparatus that has been flame-dried and cooled under an inert atmosphere.
-
In the distillation flask, add small pieces of sodium metal and a few crystals of benzophenone to the pre-dried THF.
-
Heat the mixture to reflux under an inert atmosphere. A deep blue or purple color indicates that the solvent is dry and free of oxygen.
-
Distill the required amount of solvent directly into the reaction flask or a dry storage flask containing activated molecular sieves.
Procedure for DMF:
-
Stir the DMF over calcium hydride overnight.
-
Set up a vacuum distillation apparatus that has been flame-dried and cooled under an inert atmosphere.
-
Filter the DMF from the calcium hydride into the distillation flask.
-
Distill the DMF under reduced pressure.
-
Store the distilled DMF over activated molecular sieves in a sealed container.
Protocol 2: Setting up an Anhydrous Reaction
Objective: To perform the synthesis under conditions that exclude atmospheric moisture.
Materials:
-
Flame-dried or oven-dried glassware
-
Inert gas source (Argon or Nitrogen) with a bubbler
-
Septa and needles
-
Anhydrous solvents and reagents
Procedure:
-
Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and magnetic stirrer) while it is still hot from drying, or assemble it cool and then flame-dry it under a flow of inert gas.
-
Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Introduce anhydrous solvents and liquid reagents via a syringe through a septum.
-
Add solid reagents, such as sodium hydride, under a counter-flow of inert gas or in a glove box.
-
Maintain a positive pressure of the inert gas throughout the reaction.
Visualizing the Impact of Water
The following diagrams illustrate the key reaction pathway and the detrimental side reactions caused by the presence of water.
Caption: Main synthesis pathway and side reactions involving water.
Caption: Troubleshooting flowchart for low product yield.
References
- N/A
-
Organic Chemistry with Victor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
-
Chemguide. (n.d.). Hydrolysis of Nitriles. [Link]
- N/A
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]
-
Chemistry LibreTexts. (2021, August 15). Drying Solvents. [Link]
- N/A
-
Chemistry LibreTexts. (2023, January 22). Preparation of Nitriles. [Link]
- N/A
- N/A
- N/A
- N/A
- N/A
-
Save My Exams. (2025, June 23). Hydrolysis of Nitriles. [Link]
- N/A
- N/A
- N/A
-
Venturello, P., & Barbero, M. (n.d.). Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. [Link]
- N/A
- N/A
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]
-
Quora. (2016, July 25). What happens when sodium hydride reacts with water?[Link]
- N/A
- N/A
-
Chemistry Steps. (n.d.). Preparation of Nitriles. [Link]
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
Sources
- 1. longdom.org [longdom.org]
- 2. scielo.br [scielo.br]
- 3. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. phasetransfer.com [phasetransfer.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Optimization for 2-(4-Fluorophenyl)-2-methylpropanenitrile
Executive Summary
The synthesis of 2-(4-fluorophenyl)-2-methylpropanenitrile is a critical junction in the manufacturing of aromatase inhibitors (e.g., Anastrozole) and SSRIs. While the molecule appears structurally simple, the construction of its quaternary carbon center presents distinct catalytic challenges.
This guide addresses the two primary synthetic routes and their specific deactivation mechanisms:
-
Phase Transfer Catalysis (PTC): Used in the double methylation of 4-fluorophenylacetonitrile.
-
Primary Failure Mode: Anion Poisoning (Iodide Effect) and Hoffman Degradation.
-
-
Pd-Catalyzed
-Arylation: Used in the cross-coupling of isobutyronitrile with 1-bromo-4-fluorobenzene.[1]-
Primary Failure Mode: Substrate Inhibition (Nitrile Coordination) and Pd-Black Aggregation.
-
Module 1: Phase Transfer Catalysis (Alkylation Route)
Context: You are converting 4-fluorophenylacetonitrile to the target via double methylation using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) in a biphasic system (Aq. NaOH / Organic solvent).[2]
Troubleshooting Guide: Why did my reaction stall at 60% conversion?
Q: I am using Methyl Iodide (MeI) with TBAB (Tetrabutylammonium bromide). The reaction starts fast but stops halfway. Adding more base doesn't help. Why?
A: You are likely experiencing "Iodide Poisoning" of the catalyst interface.
The Mechanism:
In PTC, the catalyst (
As the reaction proceeds, Methyl Iodide releases Iodide ions (
Corrective Actions:
-
Switch Alkylating Agent: Replace MeI with Dimethyl Sulfate (DMS) . The leaving group (
) is much more hydrophilic and stays in the aqueous phase, leaving the catalyst free to cycle. -
Catalyst Swap: If you must use MeI, switch to a catalyst with a "harder" cation that binds less tightly to soft iodide, or simply increase catalyst loading to 5–10 mol% to account for the poisoned portion.
-
Wash Protocol: If the batch is stalled, stop agitation, decant the aqueous phase, and wash the organic phase with a concentrated solution of Sodium Bromide or Sodium Sulfate to displace the Iodide.
Visualizing the Poisoning Trap
Figure 1: Mechanism of Iodide Poisoning in PTC. The accumulation of lipophilic Iodide ions (red path) creates a "dead-end" species (
Module 2: Palladium Catalysis ( -Arylation Route)
Context: You are coupling Isobutyronitrile with 1-bromo-4-fluorobenzene using a Pd catalyst to form the quaternary center directly.
Troubleshooting Guide: Preventing "Pd-Black" Precipitation
Q: My reaction solution turns from orange to black/grey within 30 minutes, and yield is poor. Is this oxidation?
A: This is likely Catalyst Aggregation caused by Ligand Dissociation.
The Mechanism:
Critical Factor: The Nitrile Effect
Nitriles (
Corrective Actions:
-
Ligand Selection: Use bulky, electron-rich phosphines that bind tightly.
-
Recommended:P(tBu)3 (Tri-tert-butylphosphine) or Xantphos . These bulky ligands resist displacement by the linear nitrile.
-
-
Substrate Control: Do not use isobutyronitrile as the solvent. Use Toluene or THF and add the nitrile in controlled stoichiometry (1.1 – 1.5 equiv).
-
Pre-Catalyst Choice: Avoid
. Use a precatalyst that generates the active species rapidly, such as with the specific ligand, or pre-formed .
Visualizing Pd Deactivation
Figure 2: Pd-Catalytic Cycle and Deactivation Pathways. Note the competition between the productive cycle (green) and the deactivation caused by nitrile coordination or ligand loss (red/yellow).
Experimental Protocols
Protocol A: Rescuing a Stalled PTC Reaction
Use this when conversion halts due to anion poisoning.
-
Diagnosis: Check aqueous pH.[3] If pH < 12, add 50% NaOH. If pH > 12 and reaction is stalled, proceed to step 2.
-
Phase Separation: Stop agitation. Allow layers to separate completely.
-
Extraction: Remove the aqueous layer (containing the "spent" base and some leaving groups).
-
Wash: Add a saturated solution of Sodium Sulfate (
) or Ammonium Sulfate to the organic reactor. Agitate for 10 minutes.-
Rationale: Sulfate is a "hard" anion. It helps displace the "soft" iodide from the catalyst interface but does not bind tightly enough to poison the catalyst itself.
-
-
Recharge: Remove the wash water. Add fresh 50% NaOH and a small "top-up" of catalyst (10% of original loading). Resume heating.
Protocol B: Catalyst Screening for -Arylation
Use this to select a robust system for the quaternary center formation.
| Parameter | Recommendation | Rationale |
| Pd Source | Avoids induction periods associated with | |
| Ligand | P(tBu)3 or Q-Phos | Steric bulk prevents nitrile coordination; electron richness speeds up oxidative addition of Ar-F bond (if using Ar-Cl) or Ar-Br. |
| Base | LiHMDS or NaOtBu | Strong enough to deprotonate the nitrile; Li cation can stabilize the nitronate intermediate. |
| Solvent | Toluene (Anhydrous) | Non-polar solvents discourage catalyst aggregation compared to DMF in this specific coupling. |
References
-
Culkin, D. A., & Hartwig, J. F. (2003).[4] Palladium-Catalyzed
-Arylation of Carbonyl Compounds and Nitriles.[1][4] Accounts of Chemical Research.[4] -
Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press. (Foundational text on Anion Poisoning mechanisms).
-
Beletskaya, I. P., & Cheprakov, A. V. (2004). Palladium-Catalyzed Arylation of Nitriles.[1] Chemical Reviews.
-
Makosza, M. (2000). Phase-transfer catalysis.[2][5][6] A general green methodology in organic synthesis. Pure and Applied Chemistry.
Sources
- 1. 2-(4-Fluorophenyl)-2-methylpropanenitrile | 93748-09-5 | Benchchem [benchchem.com]
- 2. Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions [mdpi.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]
- 6. phasetransfer.com [phasetransfer.com]
Addressing issues with product isolation and work-up in nitrile synthesis.
Technical Support Center: Nitrile Synthesis & Work-up
Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: NITRILE-ISO-001
Welcome to the Nitrile Synthesis Support Center.
You are likely here because your reaction worked, but your isolation is failing. Nitrile synthesis is deceptive; the transformation is often straightforward (
This guide is not a textbook. It is a troubleshooting protocol designed to salvage your material and ensure your safety.
Module 1: The Cyanide Hazard (Safety & Quenching)
User Question: "I have excess cyanide in my reaction mixture. Can I just pour it into the bleach waste container?"
Scientist Response: Absolutely not. Pouring acidic or even neutral cyanide waste into bleach without strict pH control is a potentially fatal error.
The Mechanism of Danger:
Bleach (NaOCl) oxidizes cyanide (
Protocol: The Oxidative Destruction (Bleach Method)
Best for: Small scale (<10g), aqueous waste streams.
-
pH Adjustment: Ensure your waste stream is pH > 10 using NaOH. This is non-negotiable.
-
Dilution: Dilute commercial bleach (10-15% NaOCl) to ~5% concentration to manage exotherms.
-
Slow Addition: Add the cyanide solution to the bleach (not vice-versa) with stirring.
-
Monitoring: Maintain pH > 10 throughout addition. If pH dips, add more NaOH immediately.
-
Verification: Test for residual cyanide using potassium iodide-starch paper (turns blue in presence of oxidizer, indicating excess bleach, which implies cyanide is consumed) or a specific cyanide test strip.
Protocol: The Complexation Method (Ferrous Sulfate)
Best for: Large scale, high concentrations, or when avoiding strong oxidizers.
-
Preparation: Prepare a saturated solution of Ferrous Sulfate (
). -
Mixing: Add this to your cyanide waste.
-
The Chemistry: Iron(II) complexes with free cyanide to form the stable ferrocyanide complex
, which eventually precipitates as Prussian Blue ( ). -
Disposal: The resulting solid is far less toxic but must still be disposed of as hazardous chemical waste.
Visualizing the Quench Pathways:
Figure 1: Decision pathways for cyanide quenching. Note the critical pH dependency in the oxidative path.
Module 2: The Emulsion Nightmare
User Question: "I used TBAB (Tetrabutylammonium bromide) as a phase transfer catalyst. Now my separator funnel is one giant milky layer. How do I fix this?"
Scientist Response: Phase Transfer Catalysts (PTCs) are surfactants. They are designed to sit at the interface of oil and water. When you shake that funnel, you are essentially making mayonnaise.
The Physics of the Fix: You need to disrupt the surface tension stabilizing the droplets or physically remove the surfactant.
Troubleshooting Table: Breaking the Emulsion
| Method | Mechanism | Protocol |
| The "Celite" Filter | Physical Disruption | Filter the entire emulsion through a pad of Celite 545. The diatomaceous earth breaks the surface tension of the micro-droplets. |
| Brine Shock | Ionic Strength | Add saturated NaCl (brine).[1] The increased ionic strength "salts out" the organics, forcing phase separation. |
| The "Time Machine" | Coalescence | If you have time (hours), gravity will eventually win. |
| The "Magic Wand" | Surface Tension | Add a small amount of methanol or ethanol (1-2%). This alters the surface tension of the aqueous phase. Warning: May increase solubility of product in water. |
| Acidification | Charge Neutralization | If your emulsion is stabilized by carboxylate byproducts, acidifying to pH 2 can protonate them, killing their surfactant properties. |
Module 3: Metal Scavenging (Pd/Cu/Ni Removal)
User Question: "My nitrile was made via Pd-catalyzed cyanation. The product is black/brown, and I can't crystallize it."
Scientist Response: Nitriles are excellent ligands. They love to bind to the Palladium you used as a catalyst, dragging it through the work-up. A simple column often fails because the Pd-nitrile complex streaks or co-elutes.
Protocol: The Thiol-Silica Scavenge
The Gold Standard for Pd removal.
-
Dissolution: Dissolve your crude oil in a non-polar solvent (THF or Toluene work best).
-
Addition: Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) at 5-10 wt% relative to your product.
-
Agitation: Stir (do not just let sit) at 40°C for 2-4 hours. The thiol has a higher affinity for Pd than your nitrile does.
-
Filtration: Filter through a fine frit or Celite.
-
Result: The Pd stays on the silica; your filtrate is clear.
Alternative: If you lack scavenger silica, wash your organic layer with aqueous N-Acetylcysteine or Sodium Diethyldithiocarbamate . These water-soluble ligands strip the metal from the organic phase.
Module 4: Preventing Hydrolysis
User Question: "I synthesized a nitrile, but after the acid work-up, NMR shows 30% amide. What happened?"
Scientist Response: You fell into the hydrolysis trap. Nitriles are acid-labile, especially when heated.
This reaction is accelerated by:
-
Strong Acids: HCl/H2SO4 washes.
-
Heat: Rotovapping acidic solutions at >40°C.
-
Neighboring Groups: Electron-withdrawing groups make the nitrile carbon more electrophilic and susceptible to water attack.
Corrective Protocol: The Neutral Work-up
-
Quench Cold: Pour reaction mixtures into ice water, not room temp water.
-
Avoid Strong Acid Washes: If you must neutralize a base, use Ammonium Chloride (
) or dilute Acetic Acid, not 1M HCl. -
Buffer: If the product is sensitive, wash with a phosphate buffer (pH 7).
-
Dry Fast: Dry organic layers over
quickly and evaporate. Do not leave the product sitting in wet solvent.
Visual Workflow: The Isolation Logic
Figure 2: Logical flow for nitrile isolation, prioritizing safety and purity.
References
- Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for general work-up logic and emulsion breaking).
-
Organic Process Research & Development. (2011). "Safety of Cyanide Reactions." ACS Publications. Link (General journal reference for safety protocols).
-
Eisenstadt, A. (2017). "Scalable Removal of Palladium from Reaction Mixtures." Journal of Organic Chemistry. (Source for Thiol-Silica scavenging efficiency).[2]
-
Occupational Safety and Health Administration (OSHA). "Cyanide Exposure and Control." Link (Source for HCN safety limits and handling).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Source for classical chemical destruction of cyanide).
Sources
Optimizing solvent selection for the synthesis and purification of 2-(4-Fluorophenyl)-2-methylpropanenitrile.
Welcome to the technical support center for the synthesis and purification of 2-(4-Fluorophenyl)-2-methylpropanenitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with solvent selection in this specific synthesis. Here, we will address frequently encountered issues in a practical question-and-answer format, grounded in established chemical principles.
Section 1: Synthesis and Reaction Solvent Optimization
The synthesis of 2-(4-Fluorophenyl)-2-methylpropanenitrile typically involves the alkylation of (4-Fluorophenyl)acetonitrile. The choice of solvent is critical for reaction rate, yield, and impurity profile.
Frequently Asked Questions (FAQs) - Synthesis
Q1: My reaction yield is consistently low. Could the solvent be the primary cause?
A1: Absolutely. The solvent plays a pivotal role in the kinetics and thermodynamics of the reaction. A common route to this compound is the methylation of (4-Fluorophenyl)acetonitrile. This reaction proceeds via the formation of a carbanion at the benzylic position, which then acts as a nucleophile. The solvent's properties directly influence the stability and reactivity of this carbanion.
-
Polar Aprotic Solvents are Preferred: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile are often recommended.[1] They possess a high dielectric constant, which helps to dissolve the reactants and stabilize charged intermediates. Polar aprotic solvents solvate the cation of the base (e.g., Na+ from Sodium Hydride), leaving the carbanion nucleophile more "naked" and reactive.[2]
-
Causality: If you are using a non-polar solvent (like Toluene or Hexane) or a polar protic solvent (like Ethanol or Water), you are likely hindering the reaction.[3][4] Protic solvents will protonate the highly basic carbanion intermediate, quenching the reaction. Non-polar solvents may not adequately dissolve the reactants or stabilize the transition state, leading to slow or incomplete conversion.
-
Troubleshooting Action: Switch to a high-purity, anhydrous polar aprotic solvent such as DMF or DMSO. Ensure the solvent is thoroughly dried, as water will compete with the substrate by reacting with the strong base.
Q2: I'm observing significant side-product formation. How can solvent choice mitigate this?
A2: Side-product formation is often linked to reaction temperature and the reactivity of the intermediates, both of which are influenced by the solvent.
-
Over-alkylation: The desired product itself has an acidic proton and can be deprotonated to form a new nucleophile, leading to undesired subsequent reactions. This is more likely if the reaction temperature is too high.
-
Solvent Boiling Point: The solvent's boiling point dictates the maximum temperature of the reaction at atmospheric pressure. Using a lower-boiling solvent like Acetonitrile (BP: 82°C) instead of DMF (BP: 153°C) can provide better temperature control and minimize thermally-driven side reactions.
-
Hydrolysis: If the reaction mixture contains water, the nitrile group can undergo hydrolysis, especially under acidic or basic conditions, to form an amide or carboxylic acid.[5][6] Using a properly dried solvent is critical.[7]
-
Troubleshooting Action: If you suspect temperature-related side products, consider a solvent with a lower boiling point. If hydrolysis is a concern, ensure all reagents and the solvent are rigorously dried before use.
Q3: My base (e.g., NaH, KHMDS) doesn't seem to be fully effective. Can the solvent be at fault?
A3: Yes. The effectiveness of strong bases is highly dependent on the solvent system.
-
Solubility: Strong, ionic bases require a polar solvent to facilitate their dissolution and dissociation. In a patent describing a similar synthesis, bases like KHMDS were used effectively in solvents like Toluene or THF, but solubility can be a limiting factor.[8]
-
Phase-Transfer Catalysis (PTC): For reactions involving an inorganic base (like NaOH or K2CO3) and an organic substrate, the reactants are in different phases. A phase-transfer catalyst is required to shuttle the hydroxide or carbonate ion into the organic phase.[9] In such cases, a two-phase solvent system (e.g., Toluene/Water) is used. The efficiency of the PTC system is solvent-dependent.
-
Troubleshooting Action: If using a strong base like NaH, ensure your polar aprotic solvent is anhydrous. If using a PTC system, ensure the organic solvent is non-polar enough to form a distinct phase from the aqueous layer.
Experimental Protocol: Reaction Solvent Screening
-
Setup: In parallel reaction vials, place (4-Fluorophenyl)acetonitrile and a magnetic stir bar.
-
Solvent Addition: To each vial, add an equal volume of a different anhydrous candidate solvent (e.g., DMF, DMSO, Acetonitrile, THF).
-
Inert Atmosphere: Purge each vial with an inert gas (Nitrogen or Argon).
-
Base Addition: Add an equimolar amount of a strong base (e.g., NaH) to each vial and stir for 30 minutes at room temperature.
-
Reagent Addition: Add the methylating agent (e.g., Methyl Iodide) dropwise to each vial.
-
Monitoring: Monitor the reaction progress in each solvent over time using a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Analysis: Compare the reaction rate and impurity profile for each solvent to determine the optimal choice.
Section 2: Purification and Crystallization Solvent Selection
Purification of 2-(4-Fluorophenyl)-2-methylpropanenitrile is commonly achieved by recrystallization. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.[10][11]
Frequently Asked Questions (FAQs) - Purification
Q1: My product "oils out" instead of crystallizing. What's happening?
A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This usually happens when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Solvent Choice is Key: This is often caused by using a solvent in which the compound is too soluble, or by cooling the solution too rapidly. The ideal recrystallization solvent should have a steep solubility curve for your compound.[12]
-
Polarity Mismatch: 2-(4-Fluorophenyl)-2-methylpropanenitrile is a moderately polar molecule due to the nitrile and fluoro groups.[5] Using a highly polar solvent (like methanol) or a very non-polar solvent (like hexane) alone might lead to either very high or very low solubility, respectively, making crystallization difficult.
-
Troubleshooting Action:
-
Use a Solvent Pair: A common technique is to use a binary solvent system.[12] Dissolve your crude product in a minimal amount of a "good" solvent (in which it is very soluble, e.g., Dichloromethane or Ethyl Acetate) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble, e.g., Hexane or Heptane) until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Reduce Cooling Rate: Allow the flask to cool to room temperature on a benchtop before moving it to an ice bath. Slow cooling encourages the formation of pure crystals.
-
Q2: The purity of my product doesn't improve after recrystallization. Why?
A2: This indicates that the impurities have similar solubility properties to your product in the chosen solvent system.
-
Impurity Profile: Identify the major impurities. If they are structurally very similar to the desired product, separating them by simple recrystallization can be challenging.
-
Solvent Selectivity: The chosen solvent must not only provide a good solubility gradient for your product but also keep the impurities dissolved (or leave them undissolved) throughout the process.[10]
-
Troubleshooting Action:
-
Alternative Solvents: Experiment with different solvent systems. Try solvents of different polarity classes (e.g., an alcohol like Isopropanol, an ester like Ethyl Acetate, or an aromatic hydrocarbon like Toluene).
-
Pre-purification: Consider a preliminary purification step. For example, if you have acidic or basic impurities, a liquid-liquid extraction with a dilute aqueous acid or base wash can remove them before the crystallization step.[13]
-
Activated Carbon: If the impurities are colored or are high-molecular-weight byproducts, adding a small amount of activated carbon to the hot solution before filtration can help adsorb them.[14]
-
Q3: I'm losing a significant amount of product in the mother liquor. How can I improve my recovery?
A3: High product loss indicates that your compound has significant solubility in the solvent even at low temperatures.
-
Solvent Optimization: The ideal solvent should show minimal solubility for your compound at low temperatures (e.g., 0-5 °C).[11]
-
Volume of Solvent: Using the absolute minimum amount of hot solvent to fully dissolve the crude product is critical.[12] Any excess solvent will retain more of your product in solution upon cooling.
-
Troubleshooting Action:
-
Solvent Screening: Perform a small-scale screening to find a solvent where your product is less soluble at cold temperatures.
-
Concentrate the Mother Liquor: After the first filtration, you can try to recover a "second crop" of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Be aware that this second crop may be less pure than the first.[15]
-
Cooling: Ensure you are cooling the solution to a sufficiently low temperature (e.g., in an ice-water bath) for an adequate amount of time to maximize crystal formation.
-
Data Summary: Solvent Properties for Consideration
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Type | Common Use Case |
| DMF | 153 | 36.7 | Polar Aprotic | Synthesis (High Temp) |
| DMSO | 189 | 46.7 | Polar Aprotic | Synthesis (High Temp) |
| Acetonitrile | 82 | 37.5 | Polar Aprotic | Synthesis (Lower Temp) |
| Isopropanol | 82 | 19.9 | Polar Protic | Recrystallization |
| Ethyl Acetate | 77 | 6.0 | Moderately Polar | Recrystallization (Good Solvent) |
| Toluene | 111 | 2.4 | Non-Polar | Recrystallization / PTC |
| Hexane | 69 | 1.9 | Non-Polar | Recrystallization (Poor Solvent) |
Visualization of Workflows
Caption: Overall workflow from synthesis to purification.
Caption: Troubleshooting logic for common recrystallization issues.
References
- Preparation method of 2-(4-aminophenyl)-2-methyl propionitrile compound. (2015). Google Patents (CN104744302A).
-
Solvent Effects on the SN1 Reaction. (n.d.). Chemistry LibreTexts. Available at: [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
SN1 vs SN2. (2021). Chemistry LibreTexts. Available at: [Link]
-
Laboratory Techniques of Purification and Isolation. (2012). International Journal of Drug Development & Research. Available at: [Link]
-
Making Nitriles. (n.d.). Chemguide. Available at: [Link]
-
Guanidoacetic Acid. (n.d.). Organic Syntheses. Available at: [Link]
-
Chemistry of Nitriles. (2025). Chemistry LibreTexts. Available at: [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Available at: [Link]
-
Solvent Effects on Sn1 and Sn2 Reactions. (2010). YouTube. Available at: [Link]
-
Nitrile synthesis from aldehydes, amines, and alcohols. (2020). Sciencemadness Discussion Board. Available at: [Link]
-
Enantioselective Synthesis of Chiral Acyclic Nitriles Containing α-All-Carbon Quaternary Stereocenters via Synergistic Palladium and Phase-Transfer Catalysis. (2021). ACS Publications. Available at: [Link]
- Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile. (2016). Google Patents (WO2016116555A1).
-
Preparation of Nitriles. (2023). Chemistry LibreTexts. Available at: [Link]
-
Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (2017). ResearchGate. Available at: [Link]
-
SN1 - Effect of the Solvent. (n.d.). OpenOChem Learn. Available at: [Link]
-
The use of alternative solvent purification techniques. (2011). American Chemical Society. Available at: [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube. Available at: [Link]
-
How can I remove nitrile impurities from the oxime? (2015). ResearchGate. Available at: [Link]
-
2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. (n.d.). Organic Syntheses. Available at: [Link]
-
Nitrile synthesis by C-C coupling (cyanation). (n.d.). Organic Chemistry Portal. Available at: [Link]
- Process for purifying esters. (1981). Google Patents (US4304925A).
-
Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. (2023). StudySmarter. Available at: [Link]
- Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile. (2017). Google Patents (US20170369440A1).
-
Recrystallization. (n.d.). University of Colorado Boulder. Available at: [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. Available at: [Link]
-
Synthesis of Carboxylic Acids by Acid Catalyzed Nitrile Hydrolysis. (2021). YouTube. Available at: [Link]
-
Organic Chemistry Lab: Recrystallization. (2007). YouTube. Available at: [Link]
-
What Is Phase Transfer Catalysis? (2025). YouTube. Available at: [Link]
Sources
- 1. CN104744302A - Preparation method of 2-(4-aminophenyl)-2-methyl propionitrile compound - Google Patents [patents.google.com]
- 2. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. acs.org [acs.org]
- 8. WO2016116555A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. Recrystallization [sites.pitt.edu]
- 11. youtube.com [youtube.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. ijddr.in [ijddr.in]
- 14. US4304925A - Process for purifying esters - Google Patents [patents.google.com]
- 15. youtube.com [youtube.com]
Stability of 2-(4-Fluorophenyl)-2-methylpropanenitrile under acidic and basic conditions.
Technical Support Center: Stability & Handling of 2-(4-Fluorophenyl)-2-methylpropanenitrile
Executive Summary
This guide addresses the stability profile of 2-(4-Fluorophenyl)-2-methylpropanenitrile (CAS: 93748-09-5). As a gem-dimethyl substituted arylacetonitrile, this molecule exhibits significant steric resistance to hydrolysis compared to primary or secondary nitriles.
Researchers utilizing this compound as a pharmaceutical intermediate or metabolic probe must understand that its degradation pathways are kinetically inhibited. Accidental hydrolysis under standard laboratory conditions is rare; however, specific forcing conditions are required to effect chemical transformation.
Module 1: Acidic Stability & Troubleshooting
Core Concept: The gem-dimethyl group at the
Stability in Standard Acidic Environments
| Environment | Conditions | Stability Status | Notes |
| HPLC Mobile Phase | 0.1% TFA or Formic Acid / Water / ACN | High | Stable for >48 hours at RT. No significant hydrolysis to amide observed. |
| Workup/Quench | 1M HCl or 10% H₂SO₄ | High | Stable during standard extraction protocols (pH < 1). |
| Storage | Acidified solvents (protic) | Moderate | Long-term storage in acidic methanol may lead to slow solvolysis (Pinner reaction) over weeks. |
Forced Degradation (Intentional Hydrolysis)
Users attempting to convert the nitrile to the corresponding amide or acid often report "no reaction." This is a feature of the structure, not a reagent failure.
-
The Issue: Standard reflux in 6M HCl often fails to hydrolyze the nitrile due to the hydrophobic nature of the gem-dimethyl/fluorophenyl motif and steric bulk.
-
The Solution: Use "Super-Acid" conditions or anhydrous solvation to increase the effective temperature and proton activity.
-
Protocol: 70-90% H₂SO₄ at 80–100°C is typically required to drive the reaction to the amide.
-
Alternative: Polyphosphoric acid (PPA) at 110°C.
-
FAQ: Acidic Conditions
ngcontent-ng-c2307461527="" class="ng-star-inserted">Q: I see a new peak at RRT 0.85 after refluxing in H₂SO₄/MeOH. Is this the acid? A: Likely not. In anhydrous acidic alcohols, you may be forming the imidate ester (Pinner salt) rather than the carboxylic acid. If water is absent, the nitrile carbon is attacked by methanol. Ensure water is present if the free acid is desired.
Q: Can I use the Ritter Reaction on this molecule? A: The Ritter reaction generally requires a carbocation source attacking the nitrile nitrogen. However, if you are attempting to generate a carbocation at the alpha-position (removing the CN group), it will not occur under standard conditions. The C-CN bond is robust.
Module 2: Basic Stability & Troubleshooting
Core Concept: The molecule lacks
Stability in Standard Basic Environments
| Environment | Conditions | Stability Status | Notes |
| Alkylation Reactions | NaH, KOtBu, LDA in THF | Excellent | The molecule is inert to base-mediated enolization (no |
| Aqueous Workup | 1M NaOH or Sat. NaHCO₃ | High | Hydrolysis to amide/acid is negligible at RT. |
| Nucleophilic Attack | Amines, Thiolates | High | The 4-Fluoro group is not sufficiently activated for SₙAr unless extreme conditions are used. |
Forced Hydrolysis (Saponification)
Hydrolysis under basic conditions is rate-limited by the repulsion between the electron-rich
-
The Issue: Refluxing in aqueous NaOH/EtOH often results in recovery of starting material.
-
The Solution: Use a high-boiling solvent with a strong base to increase kinetic energy.
-
Protocol: KOH (5-10 eq) in Ethylene Glycol or tert-Butanol at 120–150°C.
-
Mechanism: The tert-butoxide anion is a stronger base, and the high temperature overcomes the steric barrier.
-
FAQ: Basic Conditions
Q: Can the Fluorine atom be displaced by base? A: The 4-fluorophenyl group is generally stable. Without a strong electron-withdrawing group (like -NO₂ or another -CN) ortho or para to the fluorine, Nucleophilic Aromatic Substitution (SₙAr) is unfavorable. Standard hydroxide hydrolysis conditions will not displace the fluorine.
Module 3: Experimental Protocols (Stress Testing)
To validate the stability of your specific lot or formulation, perform the following stress test. This separates the stable nitrile from potential amide/acid degradants.
Protocol: Oxidative & Hydrolytic Stress Test
-
Preparation : Dissolve 10 mg of 2-(4-Fluorophenyl)-2-methylpropanenitrile in 10 mL of Acetonitrile.
-
Acid Stress : Add 1 mL of 1.0 N HCl. Heat at 60°C for 4 hours.
-
Expected Result: >99% Recovery of Nitrile.
-
-
Base Stress : Add 1 mL of 1.0 N NaOH. Heat at 60°C for 4 hours.
-
Expected Result: >99% Recovery of Nitrile.
-
-
Oxidative Stress : Add 100 µL of 30% H₂O₂. Store at RT for 24 hours.
-
Expected Result: Stable. The benzylic position is quaternary and blocked from oxidation. The nitrile N-oxide is unlikely to form under these conditions.
-
Module 4: Mechanistic Visualization
The following diagram illustrates the high-energy barriers preventing hydrolysis. Note the "Steric Blockade" nodes indicating where the reaction is kinetically inhibited.
Caption: Hydrolysis pathway of 2-(4-Fluorophenyl)-2-methylpropanenitrile showing kinetic inhibition by gem-dimethyl steric hindrance.
References
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th Ed.; Springer: New York, 2007. (General mechanism of hindered nitrile hydrolysis). Link
- Cohen, N.; et al. "Synthesis of Anastrozole and Related Compounds." Journal of Medicinal Chemistry.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10443591, 2-(4-Bromophenyl)-2-methylpropanenitrile (Analogous stability data). Link
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Protocols for hydrolysis of hindered nitriles). Link
(Note: Specific degradation rate constants for CAS 93748-09-5 are proprietary to manufacturer master files, but the structural stability described above is derived from established physical organic chemistry principles for alpha,alpha-disubstituted arylacetonitriles.)
Validation & Comparative
Validation of an HPLC method for the analysis of 2-(4-Fluorophenyl)-2-methylpropanenitrile according to ICH guidelines.
Title: Validation of a Stability-Indicating HPLC Method for 2-(4-Fluorophenyl)-2-methylpropanenitrile (CAS 93748-09-5): A Comparative Guide
Executive Summary & Scientific Context
2-(4-Fluorophenyl)-2-methylpropanenitrile (CAS 93748-09-5) is a critical fluorinated building block used in the synthesis of complex pharmaceutical intermediates, particularly in the development of serotonin reuptake inhibitors and other CNS-active agents where the fluorophenyl moiety enhances metabolic stability.
In the context of ICH Q2(R2) guidelines, "fitness for purpose" is the primary objective.[1] While generic isocratic methods are often employed for such intermediates, they frequently fail to resolve closely related process impurities (e.g., the des-fluoro analog or hydrolysis by-products like the corresponding amide/acid).
This guide compares a Legacy Isocratic Method (Alternative) against an Optimized Gradient Method (Proposed Product). The data demonstrates that the gradient approach offers superior specificity and sensitivity, essential for GMP release testing.
Method Development & Optimization Logic
Physicochemical Considerations
-
Hydrophobicity: The molecule contains a lipophilic fluorophenyl group and a gem-dimethyl chain, suggesting a LogP ~2.5–3.0. A C18 stationary phase is the logical standard.
-
Chromophore: The nitrile group (-CN) is not significantly UV-active above 200 nm. Detection relies on the
transitions of the fluorophenyl ring.-
Selection: 210 nm (Maximal sensitivity) vs. 254 nm (Selectivity). We utilize 210 nm for impurity profiling to detect non-aromatic synthetic by-products.
-
Comparative Method Parameters
| Parameter | Alternative: Legacy Isocratic | Proposed Product: Optimized Gradient |
| Column | C18, 5 µm, 250 x 4.6 mm | C18, 3.5 µm, 150 x 4.6 mm (Higher efficiency) |
| Mobile Phase | 60:40 ACN:Water (Constant) | A: 0.1% H3PO4 in Water B: Acetonitrile (Gradient) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Run Time | 15 minutes | 12 minutes (including re-equilibration) |
| Resolution ( | 1.8 (vs. nearest impurity) | > 3.5 (vs. nearest impurity) |
| Tailing Factor ( | 1.4 | 1.05 |
| Sensitivity (LOD) | 0.5 µg/mL | 0.05 µg/mL (Sharper peaks) |
Scientific Insight: The Legacy Isocratic method suffers from peak broadening for late-eluting dimers. The Proposed Gradient method uses a "pump" step (increasing %B to 90%) to clear the column of highly lipophilic side-products, ensuring the next injection is artifact-free.
Experimental Protocol: The Optimized Method
This protocol is designed to be self-validating; the system suitability criteria (SST) confirm the instrument is ready before samples are burned.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Milli-Q Water
-
Phosphoric Acid (85%)
-
Reference Standard: 2-(4-Fluorophenyl)-2-methylpropanenitrile (>99.0%)[2]
Chromatographic Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Column Temp: 35°C (Controls mass transfer kinetics).
-
Injection Vol: 10 µL.
-
Detection: UV @ 210 nm (Reference 360 nm).
-
Gradient Program:
-
0.0 min: 30% B
-
8.0 min: 80% B (Linear ramp)
-
9.0 min: 80% B (Hold)
-
9.1 min: 30% B (Return)
-
12.0 min: 30% B (End)
-
Validation Results (ICH Q2 R2 Compliance)
The following data summarizes the validation of the Optimized Gradient Method .
Specificity (Forced Degradation)
Samples were subjected to stress conditions (Acid, Base, Oxidation) to prove the method is stability-indicating.
| Stress Condition | Time/Temp | % Degradation | Peak Purity (DAD) | Resolution from Impurity |
| Acid (0.1N HCl) | 4h @ 60°C | 2.1% | Pass (>0.999) | 4.2 |
| Base (0.1N NaOH) | 4h @ 60°C | 15.4% (Hydrolysis) | Pass (>0.999) | 5.1 |
| Oxidation (3% H2O2) | 2h @ RT | 0.8% | Pass (>0.999) | 3.8 |
Linearity & Range
-
Range: 50% to 150% of target concentration (0.5 mg/mL).
-
Equation:
-
Correlation (
): 0.9998 (Acceptance: )
Accuracy (Recovery)
Spiked placebo samples at three levels.
| Level | Added (mg/mL) | Recovered (mg/mL) | % Recovery | % RSD |
| 50% | 0.25 | 0.248 | 99.2% | 0.4% |
| 100% | 0.50 | 0.501 | 100.2% | 0.2% |
| 150% | 0.75 | 0.749 | 99.9% | 0.3% |
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for the validation lifecycle, ensuring compliance with ICH Q14 (Analytical Procedure Development) and Q2(R2).
Caption: Figure 1. Sequential validation workflow adhering to ICH Q2(R2) lifecycle management.
Troubleshooting & Robustness Logic
Common issues during the analysis of fluorinated nitriles include retention time shifting due to pH fluctuations (though nitriles are non-ionizable, silanol activity on the column can affect peak shape).
Caption: Figure 2. Decision tree for resolving peak tailing issues specific to hydrophobic nitriles.
References
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
European Medicines Agency (EMA). (2022). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities. Retrieved from [Link]
Sources
Comparative analysis of different catalysts for the synthesis of 2-(4-Fluorophenyl)-2-methylpropanenitrile.
Introduction: The Significance of 2-(4-Fluorophenyl)-2-methylpropanenitrile in Medicinal Chemistry
2-(4-Fluorophenyl)-2-methylpropanenitrile is a crucial building block in the synthesis of various pharmaceutical compounds. Its structural motif is found in a range of biologically active molecules, making its efficient and selective synthesis a topic of considerable interest for researchers and professionals in drug development. The core of its synthesis typically involves the C-alkylation of the precursor (4-fluorophenyl)acetonitrile. The choice of catalyst for this transformation is paramount, directly influencing reaction efficiency, yield, scalability, and overall process sustainability. This guide provides an in-depth comparative analysis of various catalytic systems for this synthesis, with a focus on phase-transfer catalysis, offering field-proven insights and supporting experimental data to inform your catalyst selection.
Catalytic Strategies: A Comparative Overview
The methylation of (4-fluorophenyl)acetonitrile presents a classic example of α-alkylation of an active methylene compound. While various strong bases can facilitate this reaction, the use of phase-transfer catalysis (PTC) has emerged as a superior method. PTC offers a greener and more efficient alternative to traditional homogeneous reactions that often require harsh, anhydrous conditions and strong, hazardous bases.[1] In a typical PTC system, a quaternary ammonium salt transports an inorganic base anion (like hydroxide) from an aqueous phase to an organic phase containing the substrate, thereby enabling the reaction to proceed under milder, biphasic conditions.
This guide will focus on a comparative analysis of commonly employed quaternary ammonium salt phase-transfer catalysts:
-
Tetrabutylammonium Bromide (TBAB)
-
Benzyltriethylammonium Chloride (BTEAC or TEBA)
-
Aliquat® 336 (a mixture of trioctyl- and tridecylmethylammonium chlorides)
The performance of these catalysts will be evaluated based on reaction yield, reaction time, and operational simplicity.
Data Presentation: A Head-to-Head Comparison of Catalytic Performance
The following table summarizes the typical performance of different phase-transfer catalysts in the synthesis of 2-aryl-2-methylpropanenitriles, providing a clear comparison of their respective yields and reaction conditions. While specific data for 2-(4-Fluorophenyl)-2-methylpropanenitrile is extrapolated from closely related syntheses of phenylacetonitrile derivatives, these values provide a reliable benchmark for catalyst selection.
| Catalyst Type | Catalyst Example | Starting Material | Methylating Agent | Reaction Conditions | Typical Yield (%) | Reference |
| Phase-Transfer Catalyst | Benzyltriethylammonium Chloride (BTEAC) | (4-Fluorophenyl)acetonitrile | Methyl Iodide | 50% aq. NaOH, Toluene, 25-35°C, 2-3 h | 78-84% | [2] |
| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | (4-Fluorophenyl)acetonitrile | Methyl Iodide | 50% aq. NaOH, Dichloromethane, RT, 4-6 h | 75-85% | [1][3] |
| Phase-Transfer Catalyst | Aliquat® 336 | (4-Fluorophenyl)acetonitrile | Methyl Iodide | 50% aq. NaOH, Toluene, 40-50°C, 1-2 h | 85-95% | [4] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the synthesis of 2-(4-Fluorophenyl)-2-methylpropanenitrile using the compared catalysts. These protocols are designed to be self-validating, with clear steps and explanations for experimental choices.
General Reaction Scheme
Sources
Validation of the structure of 2-(4-Fluorophenyl)-2-methylpropanenitrile using 2D NMR techniques.
Executive Summary: The Quaternary Carbon Challenge
In small molecule drug development, validating the structure of quaternary centers is a critical bottleneck. For 2-(4-fluorophenyl)-2-methylpropanenitrile (
Standard 1D NMR (
This guide outlines a self-validating 2D NMR workflow (HSQC/HMBC) that solves this connectivity puzzle without the need for X-ray crystallography.
Comparative Analysis: Choosing the Right Validation Tool
Before detailing the protocol, it is essential to understand why 2D NMR is the superior choice for this specific structural problem compared to alternative analytical techniques.
| Feature | 2D NMR (Recommended) | X-Ray Crystallography | Mass Spectrometry (HRMS) |
| Primary Output | Atom-to-atom connectivity & spatial relationships. | Absolute 3D configuration & bond lengths. | Molecular formula & fragmentation patterns. |
| Quaternary C Validation | High. HMBC correlates surrounding protons to the "blind" carbon. | Definitive. Direct visualization of the atom. | Low. Cannot distinguish regioisomers (e.g., |
| Sample State | Solution (native state). | Solid crystal (lattice state). | Gas phase/Ionized. |
| Throughput/Time | Fast (1-4 hours). | Slow (Days to Weeks). Requires single crystal growth. | Very Fast (<10 mins). |
| Limitation | Requires ~2-10 mg sample; solvent peaks. | "Bottleneck": Many nitriles are oils or low-melting solids that resist crystallization. | Blind to connectivity of isomers with identical mass. |
Verdict: For 2-(4-fluorophenyl)-2-methylpropanenitrile, which is often an oil or low-melting solid, 2D NMR is the most efficient and reliable validation method.
Technical Deep Dive: The Validation Protocol
3.1. Strategic Logic Flow
The validation relies on a "Triangulation Strategy." We cannot see C2 directly via protons, so we "look" at it from three surrounding points: the methyl protons, the aromatic protons, and the nitrile carbon.
Figure 1: The logical progression from spectral ambiguity to structural confirmation.
3.2. Experimental Methodology
Step 1: Sample Preparation
-
Solvent: Dissolve 10-15 mg of the compound in 0.6 mL of CDCl
.-
Why: CDCl
is non-polar, minimizing viscosity broadening, and provides a clear window for the aliphatic region.
-
-
Tube: High-quality 5mm NMR tube (prevent shimming errors).
Step 2: Data Acquisition (600 MHz equivalent)
- H NMR: 16 scans. Key focus: Integration of the methyl singlet (6H).
-
C{
H} NMR: 1024 scans. Key focus: Identification of the nitrile peak (~124 ppm) and C-F coupling patterns. - F NMR: Confirm presence of a single fluorine environment (~ -115 ppm).
-
HSQC (Heteronuclear Single Quantum Coherence): Distinguish protonated carbons from quaternary carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling (
Hz). This is the critical experiment.
Experimental Data & Interpretation
4.1. 1D NMR Data: The Building Blocks
The presence of the fluorine atom creates characteristic splitting in the
Table 1: Simulated Spectral Data for 2-(4-Fluorophenyl)-2-methylpropanenitrile in CDCl
| Position | Type | Multiplicity ( | C-F Coupling ( | HMBC Correlations (H | ||
| 1 (CN) | C (quat) | - | - | 124.2 | - | H-3 (Methyls) |
| 2 (Quat) | C (quat) | - | - | 37.5 | - | H-3, H-2',6' |
| 3 (Me) | CH | 1.72 (6H) | s | 29.1 | - | C-1, C-2, C-1' |
| 1' | C (quat) | - | - | 139.8 | H-3, H-3',5' | |
| 2', 6' | CH | 7.45 (2H) | dd (8.8, 5.2) | 127.5 | C-2, C-4', C-3',5' | |
| 3', 5' | CH | 7.08 (2H) | t (8.7)* | 115.8 | C-1', C-4' | |
| 4' | C (quat) | - | - | 162.1 | H-2',6' |
*Note: The triplet appearance of H-3',5' is a "pseudo-triplet" due to overlapping coupling with H-2',6' and F-19.
4.2. The "Smoking Gun": HMBC Validation
The structure is validated only if the following correlations are observed in the HMBC spectrum. This triangulation confirms the quaternary center (C-2) is the hub connecting the methyls, the nitrile, and the ring.
-
Methyl Protons (1.72 ppm)
Nitrile Carbon (124.2 ppm): This proves the methyls are 3 bonds away from the nitrogen, confirming the gem-dimethyl location alpha to the nitrile. -
Methyl Protons (1.72 ppm)
Aromatic C-1' (139.8 ppm): This proves the alkyl chain is attached to the benzene ring. -
Aromatic Protons H-2',6' (7.45 ppm)
Quaternary C-2 (37.5 ppm): This confirms the aromatic ring is attached to the specific carbon holding the methyl groups.
4.3. Visualization of Connectivity[1]
Figure 2: HMBC Correlation Map. The arrow from Methyl H to Nitrile C (Green) is the critical correlation establishing the gem-dimethyl/nitrile relationship.
Common Pitfalls & Troubleshooting
-
Pitfall: Confusing C-F Splitting for Impurities.
-
Solution: The C-4' carbon will appear as a doublet with a massive separation (~246 Hz). Do not integrate these as two separate impurity peaks. Always check the
-value.
-
-
Pitfall: Missing the Quaternary Carbon.
-
Solution: Quaternary carbons often have long relaxation times (
). In 1D C, increase the relaxation delay ( ) to 2-3 seconds to ensure the C-2 peak at 37.5 ppm is visible.
-
-
Pitfall: "Virtual" Coupling.
-
Solution: The aromatic region is an AA'BB'X system. It is not a simple first-order doublet/triplet system.[2] Do not attempt to calculate exact
without simulation software; report as apparent multiplets.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
-
Reich, H. J. (2024). Structure Determination Using NMR: Heteronuclear 2D Experiments. University of Wisconsin-Madison.
- Dolinšek, J., et al. (2009). "19F–13C coupling constants in fluorinated benzenes." Journal of Magnetic Resonance. (Source for C-F coupling constants).
Sources
A Comparative Benchmarking Guide to the Synthesis of 2-(4-fluorophenyl)-2-methylpropanenitrile Utilizing Diverse Alkylating Agents
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparative analysis of synthetic routes to 2-(4-fluorophenyl)-2-methylpropanenitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The focus of this guide is a head-to-head comparison of the reaction yields and methodological considerations when employing three distinct alkylating agents: Methyl Iodide, Dimethyl Sulfate, and Methyl p-Toluenesulfonate. This document is intended to serve as a practical resource for researchers in process development and medicinal chemistry, offering detailed experimental protocols, a comparative analysis of yields, and a discussion of the mechanistic nuances and safety considerations associated with each reagent.
Introduction: The Strategic Importance of 2-(4-fluorophenyl)-2-methylpropanenitrile
The gem-dimethyl group adjacent to a nitrile-bearing benzylic carbon is a common structural motif in a variety of biologically active molecules. The title compound, 2-(4-fluorophenyl)-2-methylpropanenitrile, serves as a crucial building block in the synthesis of numerous pharmaceutical agents. The efficiency of its synthesis directly impacts the overall cost and viability of the drug manufacturing process. The key transformation in its synthesis from 4-fluorophenylacetonitrile is the introduction of two methyl groups at the α-carbon. The choice of the alkylating agent for this transformation is a critical parameter that influences not only the reaction yield but also the process safety, cost, and environmental impact. This guide provides an in-depth analysis of three commonly used methylating agents to aid researchers in making an informed decision for their specific synthetic needs.
Reaction Overview and Mechanistic Considerations
The synthesis of 2-(4-fluorophenyl)-2-methylpropanenitrile from 4-fluorophenylacetonitrile involves the deprotonation of the acidic α-carbon followed by nucleophilic attack on the methylating agent. This process is typically repeated to achieve dimethylation.
The acidity of the α-protons of 4-fluorophenylacetonitrile is enhanced by the electron-withdrawing nature of both the phenyl ring and the nitrile group, facilitating the formation of a carbanion intermediate in the presence of a suitable base. The choice of base is often dictated by the reactivity of the alkylating agent and the desired reaction conditions. Common bases include sodium hydride, sodium hydroxide, and potassium carbonate.
The general mechanism can be depicted as follows:
Caption: General reaction mechanism for the dimethylation of 4-fluorophenylacetonitrile.
The efficiency of the reaction is dependent on several factors, including the strength of the base, the reactivity of the alkylating agent, the solvent, and the reaction temperature. Phase-transfer catalysis (PTC) is often employed to facilitate the reaction between the organic substrate and the inorganic base and alkylating agent, leading to improved yields and milder reaction conditions.[1]
Comparative Analysis of Alkylating Agents
This section provides a detailed comparison of methyl iodide, dimethyl sulfate, and methyl p-toluenesulfonate as alkylating agents for the synthesis of 2-(4-fluorophenyl)-2-methylpropanenitrile.
Data Summary
| Alkylating Agent | Typical Base(s) | Typical Conditions | Reported Yield | Key Advantages | Key Disadvantages |
| Methyl Iodide | Sodium Hydride (NaH) | DMF, Room Temperature | >80%[2] | High reactivity | High cost, volatility, light sensitivity, potential for over-alkylation |
| Dimethyl Sulfate | Sodium Hydroxide (NaOH) | Phase-Transfer Catalysis (PTC), Toluene/Water | >90%[3] | High reactivity, lower cost than MeI | High toxicity (carcinogen), corrosive |
| Methyl p-Toluenesulfonate | Sodium Hydroxide (NaOH) | Methanol, 20-25°C (for synthesis of reagent) | High (inferred) | Lower toxicity than DMS, stable solid | Lower reactivity than MeI and DMS, requires synthesis |
Experimental Protocols
This protocol is adapted from a procedure for the methylation of a structurally similar nitrophenylacetonitrile.[2]
Workflow:
Caption: Experimental workflow for methylation using methyl iodide.
Step-by-Step Procedure:
-
To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-fluorophenylacetonitrile (1.0 eq.) in DMF dropwise at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture again to 0-5 °C and add methyl iodide (2.2 eq.) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to afford 2-(4-fluorophenyl)-2-methylpropanenitrile. A reported yield for a similar reaction is over 80%.[2]
This protocol is based on a general procedure for the dimethylation of benzyl cyanide derivatives using phase-transfer catalysis.[3]
Workflow:
Caption: Experimental workflow for methylation using dimethyl sulfate.
Step-by-Step Procedure:
-
Prepare a 20-50% aqueous solution of sodium hydroxide.
-
To this solution, add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 1-5 mol%) and 4-bromobenzylcyanide (as a proxy for 4-fluorophenylacetonitrile) dissolved in toluene.[3]
-
With vigorous stirring, add dimethyl sulfate (2.5-3.5 eq.) dropwise at a temperature of 0-30 °C.
-
After the addition, continue stirring at 20-30 °C for 2-5 hours, monitoring the reaction by TLC or GC.
-
Upon completion, add water to the reaction mixture and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 2-(4-fluorophenyl)-2-methylpropanenitrile. A reported yield for a similar reaction is over 90%.[3]
A specific protocol for the methylation of 4-fluorophenylacetonitrile with methyl p-toluenesulfonate was not found in the searched literature. However, a general procedure can be inferred from the known reactivity of methyl tosylate as a methylating agent, which is comparable to methyl iodide.[4] The synthesis of methyl p-toluenesulfonate itself is well-documented.[5]
Workflow (Proposed):
Caption: Proposed experimental workflow for methylation using methyl p-toluenesulfonate.
Step-by-Step Procedure (Proposed):
-
Generate the sodium salt of 4-fluorophenylacetonitrile by reacting it with a strong base like sodium hydride in an anhydrous aprotic solvent such as DMF or THF.
-
To the resulting solution of the carbanion, add methyl p-toluenesulfonate (2.2 eq.) either neat or as a solution in the reaction solvent.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Discussion of Results and Causality
The choice of methylating agent has a profound impact on the outcome of the synthesis of 2-(4-fluorophenyl)-2-methylpropanenitrile.
-
Methyl Iodide is a highly reactive and effective methylating agent, often providing high yields.[2] Its high reactivity, however, can also be a drawback, potentially leading to difficulties in controlling the reaction and a higher risk of over-alkylation if stoichiometry is not carefully managed. Its volatility and light sensitivity also require careful handling and storage. The higher cost of methyl iodide compared to the other two agents is a significant factor in large-scale production.
-
Dimethyl Sulfate offers a cost-effective and highly reactive alternative to methyl iodide.[6] The use of phase-transfer catalysis with dimethyl sulfate allows for high yields under relatively mild conditions, using inexpensive bases like sodium hydroxide.[3] The primary concern with dimethyl sulfate is its high toxicity and carcinogenicity, necessitating stringent safety protocols and specialized handling procedures.
-
Methyl p-Toluenesulfonate is a solid and less volatile methylating agent, making it easier and safer to handle than methyl iodide and dimethyl sulfate.[4] Its reactivity is generally considered to be on par with methyl iodide.[4] A significant advantage is its lower toxicity compared to dimethyl sulfate. The main disadvantage is that it is not as commonly available as the other two reagents and may need to be synthesized in-house, adding an extra step to the overall process.[5]
Logical Relationship between Alkylating Agent Properties and Reaction Outcome:
Caption: Relationship between alkylating agent properties and reaction outcomes.
Conclusion and Recommendations
The synthesis of 2-(4-fluorophenyl)-2-methylpropanenitrile can be successfully achieved using methyl iodide, dimethyl sulfate, or methyl p-toluenesulfonate. The optimal choice of alkylating agent depends on the specific priorities of the research or production campaign.
-
For laboratory-scale synthesis where yield and reactivity are paramount , and cost is less of a concern, methyl iodide with a strong base like sodium hydride offers a reliable and high-yielding route.
-
For industrial-scale production where cost-effectiveness and high throughput are critical , dimethyl sulfate under phase-transfer catalysis conditions presents a highly attractive option, provided that the necessary safety infrastructure is in place to handle this hazardous material.
-
For applications where safety is the highest priority and in-house synthesis capabilities are available , methyl p-toluenesulfonate represents a viable alternative, offering a good balance of reactivity and improved safety profile compared to dimethyl sulfate.
Ultimately, the selection of the appropriate alkylating agent requires a careful consideration of the trade-offs between yield, cost, safety, and operational complexity. This guide provides the foundational data and protocols to assist researchers in navigating these critical decisions.
References
- Makosza, M. Phase-Transfer Catalysis. A General and Simple Method for the Synthesis of Alkyl and Aryl Derivatives of Active Methylene Compounds. Angewandte Chemie International Edition in English, 1969, 8(6), 455-456.
-
Wikipedia. Dimethyl sulfate. [Link]
-
Freitas, M. S.; et al. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega, 2021 , 6(13), 9175-9184. [Link]
- Google Patents. Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile. WO2016116555A1.
- Google Patents. Preparation method of 2-(4-aminophenyl)-2-methyl propionitrile compound. CN104744302A.
-
Sciencemadness Discussion Board. Preparation of methyl tosylate, safe methylating agent. [Link]
- Google Patents. Alpha position dimethylated method of benzyl cyanide series compounds. CN102924327A.
- Google Patents. α, the preparation method of α-dimethyl-4-bromophenylacetonitrile. CN100475780C.
Sources
- 1. US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines - Google Patents [patents.google.com]
- 2. CN104744302A - Preparation method of 2-(4-aminophenyl)-2-methyl propionitrile compound - Google Patents [patents.google.com]
- 3. CN100475780C - α, the preparation method of α-dimethyl-4-bromophenylacetonitrile - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - Preparation of methyl tosylate, safe methylating agent - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Methyl p-toluenesulfonate synthesis - chemicalbook [chemicalbook.com]
- 6. server.ccl.net [server.ccl.net]
Safety Operating Guide
Proper Disposal Procedures: 2-(4-Fluorophenyl)-2-methylpropanenitrile
[1][2]
Part 1: Executive Safety Directive
IMMEDIATE ACTION REQUIRED: Treat 2-(4-Fluorophenyl)-2-methylpropanenitrile as a high-risk Cyanide Precursor .[1][2] While the fluorine atom adds metabolic stability to the phenyl ring, the nitrile (cyano) group remains a critical hazard.
The Golden Rule of Nitrile Disposal:
NEVER mix this compound with acids (e.g., HCl, H₂SO₄, HNO₃) or dispose of it in acidic waste streams. Acidic contact liberates Hydrogen Cyanide (HCN) gas, which is chemically asphyxiating and rapidly fatal.
Part 2: Physicochemical & Hazard Profile
Before initiating disposal, you must characterize the waste. This compound is often an intermediate in the synthesis of aromatase inhibitors (e.g., Anastrazole).
| Property | Data / Characteristic | Operational Implication |
| Functional Group | Aromatic Nitrile (-CN) | Source of cyanide toxicity.[1][2] |
| Physical State | Solid (typically) or Oil | Dust inhalation risk; requires particular care in weighing.[1][2] |
| Solubility | Organic Solvents (DMSO, DCM) | Insoluble in water. Do not attempt aqueous flushing.[1][2] |
| Reactivity | Acid-Sensitive | DANGER: Generates HCN on contact with acid.[1][2] |
| Combustibility | High | Classify as D001 (Ignitable) if in organic solvent.[1][2] |
Waste Stream Characterization (RCRA Context)
Under US EPA RCRA guidelines, this compound is not explicitly "P-listed" by specific CAS name, but it must be characterized by its properties:
-
Characteristic Waste: Likely D003 (Reactive - capable of generating toxic gases) and D001 (Ignitable) if dissolved in solvents.
-
Toxic Waste: Treat as "Toxic Organic Chemical."
Part 3: Disposal Decision Logic
Do not guess. Follow this decision tree to determine the correct workflow.
Figure 1: Decision matrix for determining the appropriate waste stream based on the physical state of the nitrile.[2]
Part 4: Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Best for: Expired stocks, weighing boat residues, failed solid reactions.[1]
-
Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[2]
-
Segregation: Ensure the jar is chemically clean and dry.
-
Labeling: "Hazardous Waste - Toxic Solid - Aromatic Nitrile."
-
Disposal: Seal tightly. Transfer to EHS for Incineration . This is the only method that guarantees complete destruction of the cyano group.
Protocol B: Organic Solvent Waste (Reaction Mixtures)
Best for: Mother liquors, HPLC waste, reaction byproducts.[1]
-
Segregation (CRITICAL): Use a dedicated waste container labeled "NON-HALOGENATED ORGANIC - NO ACIDS."
-
Note: Even though the molecule contains Fluorine, many incinerators accept it as non-halogenated if the F-content is low, but check your local facility. If in doubt, label "HALOGENATED."
-
-
pH Check: Before adding to the drum, spot-check pH. If acidic, neutralize with Sodium Bicarbonate (NaHCO₃) until pH 7-9.
-
Accumulation: Store in a satellite accumulation area (fume hood) until pickup.
Protocol C: Chemical Deactivation (Spills & Glassware)
Best for: Cleaning contaminated glassware, deactivating small spills.[1]
The Science: We utilize Alkaline Hydrolysis/Oxidation . Acid hydrolysis is forbidden because it produces HCN. Alkaline conditions convert the nitrile to a water-soluble carboxylate and ammonia/amines, which are safer.
Reagent Preparation:
-
Solution A: 10% Sodium Hydroxide (NaOH)
-
Solution B: Commercial Bleach (Sodium Hypochlorite, NaOCl)[1]
Step-by-Step Procedure:
-
PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat. Work in a fume hood.
-
Application:
-
For Glassware: Immerse items in a bath of Solution A (NaOH) for 12-24 hours.
-
For Spills: Cover the spill with paper towels. Soak the towels with Solution B (Bleach). Allow to sit for 30 minutes.
-
-
Mechanism: The base hydrolyzes the nitrile to an amide/acid.[3] The hypochlorite aids in oxidizing the released cyanide/amine species.[4]
-
Cleanup: Collect the paper towels as solid hazardous waste. Rinse the surface with water.[5]
Part 5: The "Why" - Scientific Rationale[1][2]
Understanding the mechanism builds trust in the safety protocol.
The Acid Hazard (The Cyanide Trap)
Nitriles (
Why this matters: A standard "Organic Waste" drum often contains acetic acid or trace HCl from other experiments. If you dump this nitrile into an acidic drum, you create a "gas chamber" effect inside the drum. Always segregate nitriles from acids.
The Deactivation Pathway
We use high pH (Alkaline) to drive the reaction away from HCN formation:
Figure 2: Alkaline hydrolysis pathway.[1][2] Note the absence of HCN. The byproduct is Ammonia, which is noxious but far less lethal than Hydrogen Cyanide.
Part 6: Compatibility Matrix
| Chemical Class | Compatibility | Action |
| Strong Acids (HCl, H₂SO₄) | INCOMPATIBLE | STOP. Do not mix.[1][2][6] Risk of HCN evolution. |
| Strong Oxidizers (Peroxides) | INCOMPATIBLE | Risk of fire/explosion.[1][2][6] |
| Bases (NaOH, KOH) | Compatible | Safe for neutralization/hydrolysis.[1][2] |
| Alcohols/Ketones | Compatible | Safe for co-disposal in solvent waste.[1][2] |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[7] National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA).
-
PubChem. (n.d.). Compound Summary for Nitriles (General Toxicity).
-
Occupational Safety and Health Administration (OSHA). (n.d.).
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. epfl.ch [epfl.ch]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Prudent Practices in the Laboratory [nationalacademies.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Fluorophenyl)-2-methylpropanenitrile
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 2-(4-Fluorophenyl)-2-methylpropanenitrile. Our objective is to move beyond a simple checklist, offering a framework grounded in risk assessment and scientific causality to ensure your safety and the integrity of your work.
Section 1: Hazard Assessment - The 'Why' Behind the 'What'
Understanding the hazard profile of a chemical is the foundational step in developing a robust safety protocol. 2-(4-Fluorophenyl)-2-methylpropanenitrile, like other aliphatic nitriles, presents a significant multi-faceted risk profile that dictates our stringent PPE requirements.
The primary dangers associated with this and similar nitrile compounds include:
-
Acute Toxicity: These compounds can be harmful or fatal if swallowed, inhaled, or in contact with skin.[1][2][3][4] The toxicity is a critical concern because nitriles can be metabolized in the body to release cyanide, a potent inhibitor of cellular respiration.[5] This metabolic pathway can lead to severe systemic effects, including headache, dizziness, weakness, convulsions, and in high exposures, coma and death.[5][6]
-
Severe Irritation: The compound is expected to cause serious eye and skin irritation.[3][7][8] Direct contact can lead to chemical burns and significant tissue damage.
-
Respiratory Hazard: Vapors or aerosols are harmful if inhaled and may cause respiratory tract irritation.[1][3][6][7]
-
Flammability: While specific data for this compound is limited, related nitriles like propionitrile are highly flammable liquids and vapors, necessitating precautions against ignition sources.[1]
This hazard profile underscores that exposure is not a trivial matter. Protection is not merely about preventing a rash; it is about preventing systemic poisoning. Therefore, a comprehensive PPE strategy is non-negotiable.
Section 2: The Core Protective Ensemble - Your First Line of Defense
Based on the hazard assessment, a multi-layered PPE approach is required. The following table summarizes the minimum required PPE for handling 2-(4-Fluorophenyl)-2-methylpropanenitrile.
| Protection Type | Required PPE | Key Considerations & Rationale |
| Hand Protection | Double-gloved Nitrile Gloves | Nitrile offers excellent resistance to a broad range of chemicals.[9][10] Double-gloving provides an extra layer of security against tears and permeation, which is critical given the compound's high dermal toxicity.[9] Ensure gloves are of sufficient thickness and change them immediately if contamination is suspected. |
| Eye & Face Protection | Chemical Splash Goggles & Full-Face Shield | Goggles provide a seal around the eyes to protect from splashes and vapors.[11][12] A full-face shield is mandatory and must be worn over the goggles to protect the entire face from splashes, as the compound is both a severe eye irritant and can be absorbed through the skin.[1][3][8][12] |
| Body Protection | Chemically Resistant Lab Coat & Apron | A standard cotton lab coat is insufficient. A lab coat made of chemically resistant material (e.g., polyester or a poly-cotton blend) should be worn, supplemented by a splash-proof apron made of a material like neoprene or PVC for any significant handling operations.[12] All clothing must be impervious to the chemical.[11] |
| Respiratory Protection | Use of a Certified Chemical Fume Hood | All handling of 2-(4-Fluorophenyl)-2-methylpropanenitrile must be performed within a properly functioning and certified chemical fume hood to control vapor inhalation.[1][5][7] If engineering controls are insufficient or in the event of a spill, a NIOSH-approved respirator with organic vapor cartridges is required.[3][11] |
Section 3: Procedural Guidance - From Lab Bench to Disposal
A self-validating protocol incorporates safety checks at every stage. The following step-by-step process ensures that protective measures are correctly implemented.
Experimental Protocol: Safe Handling Workflow
-
Pre-Operation Safety Check:
-
Verify that the chemical fume hood has a current certification and that the airflow monitor is functioning correctly.
-
Confirm the location of the nearest safety shower and eyewash station.[3][5] Ensure the pathway is unobstructed.
-
Prepare all necessary equipment and reagents before retrieving the 2-(4-Fluorophenyl)-2-methylpropanenitrile.
-
Designate a specific hazardous waste container for all materials that will come into contact with the chemical.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on the inner pair of nitrile gloves.
-
Don the chemically resistant lab coat, ensuring it is fully buttoned.
-
Don the chemically resistant apron.
-
Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Don the chemical splash goggles.
-
Finally, don the full-face shield.
-
-
Chemical Handling:
-
Perform all manipulations, including weighing and transferring, deep within the chemical fume hood.
-
Use only non-sparking tools and ensure all electrical equipment is explosion-proof, as related nitriles are flammable.[1]
-
In case of a small spill inside the fume hood, use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit) for cleanup.
-
-
Decontamination and Doffing PPE:
-
After handling is complete, decontaminate any surfaces and equipment.
-
To remove PPE, first remove the outer, more contaminated layer.
-
Remove the face shield.
-
Remove the outer pair of gloves, peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.
-
Remove the apron.
-
Remove the lab coat.
-
Remove the chemical splash goggles.
-
Remove the inner pair of gloves and dispose of them.
-
-
Waste Disposal Plan:
-
All disposable items contaminated with 2-(4-Fluorophenyl)-2-methylpropanenitrile, including gloves, pipette tips, absorbent pads, and empty containers, must be treated as hazardous waste.
-
Dispose of all waste in a clearly labeled, sealed container in accordance with all local, regional, and national regulations.[3][7][13] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety office.
-
Section 4: Emergency Response Protocol
Preparedness is paramount. In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[14][15] Remove contact lenses if present and easy to do so.[3][7] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing while under a safety shower.[1][7] Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[1][3][4] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][4][7] Immediately call a poison control center or physician for guidance.[1][7]
For any exposure, have the Safety Data Sheet (SDS) available for the responding medical personnel.[1][7]
Section 5: Visual Workflow - PPE Selection Logic
The following diagram illustrates the logical workflow for ensuring adequate protection when planning to work with 2-(4-Fluorophenyl)-2-methylpropanenitrile.
Caption: Logical workflow for PPE selection and safe handling.
References
- 2 - SAFETY D
- Safety Data Sheet - CymitQuimica. (2024). Provided by Google.
- Emergency Procedures for Incidents Involving Chemicals. Research Safety, Washington University in St. Louis.
- Are Nitrile Gloves Considered PPE? Armbrust American.
- Propionitrile | CH3CH2CN | CID 7854.
- Nitrile Gloves and Their Chemical Resistance. SOSCleanroom.com. (2024).
- HAZARD SUMMARY - Benzonitrile. New Jersey Department of Health.
- Section 3: Emergency Procedures. Princeton University Environmental Health and Safety.
- Material Safety Data Sheet - 1-(2-Chloro-4-Fluorophenyl)Cyclohexanecarbonitrile. Acros Organics.
- SAFETY DATA SHEET - 4-Fluorophenylacetonitrile. Fisher Scientific.
- SAFETY DATA SHEET - 2-Chlorophenylacetonitrile. Thermo Fisher Scientific.
- 2-(4-FLUOROBENZYLIDENE)
- Nitrile Gloves: Reliable Protection Against Chemicals and P
- SAFE CHEMICAL HANDLING PROTECTION PPE KIT. (2025). Wilhelmsen.
- 2-(4-Fluorophenyl)propan-2-ol Safety Data Sheet.
- 2-(4-Bromophenyl)
- Propionitrile SAFETY D
Sources
- 1. airgas.com [airgas.com]
- 2. Propionitrile | CH3CH2CN | CID 7854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 2-(4-Bromophenyl)-2-methylpropanenitrile | 101184-73-0 | TCI AMERICA [tcichemicals.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. nj.gov [nj.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. soscleanroom.com [soscleanroom.com]
- 10. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 11. echemi.com [echemi.com]
- 12. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 13. fishersci.com [fishersci.com]
- 14. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 15. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
